Tetrakis(4-isocyanatophenyl)methane
Description
Properties
Molecular Formula |
C29H16N4O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-isocyanato-4-[tris(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C29H16N4O4/c34-17-30-25-9-1-21(2-10-25)29(22-3-11-26(12-4-22)31-18-35,23-5-13-27(14-6-23)32-19-36)24-7-15-28(16-8-24)33-20-37/h1-16H |
InChI Key |
SBPHDJANZYGCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O)N=C=O |
Synonyms |
tetrakis(4-isocyanatophenyl)methane |
Origin of Product |
United States |
Advanced Molecular Tectonics: A Technical Guide to Tetrakis(4-isocyanatophenyl)methane (TIPM)
Executive Summary
In the rapidly evolving field of molecular tectonics and porous covalent networks, Tetrakis(4-isocyanatophenyl)methane (TIPM) has emerged as a critical tetrahedral building block (tecton). By leveraging its rigid three-dimensional geometry and highly reactive isocyanate vertices, researchers can engineer ultrathin molecular meshes, chiral hydrogen-bonded networks, and biomimetic liquid-sieving membranes. This guide provides an in-depth analysis of TIPM's structural causality, physical properties, and self-validating experimental workflows for advanced materials development.
Structural Fundamentals and Physicochemical Profiling
TIPM is a tetrafunctional monomer characterized by a central sp³-hybridized carbon atom covalently bonded to four phenyl rings, each terminated by an isocyanate (-N=C=O) group[1].
The causality behind its utility in materials science lies in its strict tetrahedral geometry. Unlike planar monomers that tend to stack densely via π-π interactions, the ~109.5° bond angles of the central sp³ carbon enforce a rigid 3D spatial divergence[2]. This intrinsic rigidity prevents dense molecular packing, thereby generating significant free volume (void space) when cross-linked into macromolecular networks. Furthermore, the isocyanate groups act as highly efficient electrophilic centers, enabling rapid, byproduct-free condensation reactions with amines (forming ureas) or alcohols (forming urethanes).
Table 1: Physicochemical Properties of TIPM
| Property | Value |
| Chemical Formula | C₂₉H₁₆N₄O₄ |
| Molar Mass | 484.5 g/mol |
| Topological Polar Surface Area | 118 Ų |
| Complexity | 785 |
| Geometry | Tetrahedral (sp³ central carbon) |
| Reactive Functional Groups | Four terminal Isocyanates (-N=C=O) |
Mechanistic Grounding: The Causality of Tetrahedral Rigidity
When designing porous organic polymers (POPs) or covalent organic frameworks (COFs), the prevention of interpenetration is paramount. TIPM's rigid tetraphenylmethane core acts as a steric anchor. When TIPM is reacted with its amine counterpart, Tetrakis(4-aminophenyl)methane (TAPM), the resulting polyurea network is forced into a highly porous topology[3].
The pores generated by this specific TIPM-TAPM linkage are typically less than 2 nm in diameter. This microporosity perfectly mimics the size-exclusion properties of biological porin channels, allowing for the single-file transport of water molecules while strictly rejecting larger solute molecules in liquid-sieving applications[3].
Table 2: Comparative Properties of TIPM-Derived Networks
| Network Type | Co-monomer / Reactant | Resulting Linkage | Key Property / Application |
| Ultrathin LbL Film | Tetrakis(4-aminophenyl)methane | Polyurea | Microporous liquid-sieving (pores < 2 nm) |
| Chiral Porous Network | Enantiopure Amines/Alcohols | Chiral Tetraurea | Enantioselective separation, up to 66% void volume |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following experimental workflows incorporate built-in validation checkpoints.
Synthesis of TIPM from TAPM
The conversion of TAPM to TIPM via phosgenation must preserve the tetrahedral core while fully converting all four primary amines into isocyanates.
-
Preparation: Suspend TAPM in anhydrous toluene under an inert argon atmosphere.
-
Reagent Addition: Add a stoichiometric excess of triphosgene slowly at 0°C to control the exothermic formation of the carbamoyl chloride intermediate.
-
Reflux: Heat the mixture to reflux (110°C) for 4-6 hours to drive the elimination of HCl, yielding the terminal isocyanates.
-
Self-Validation Checkpoint: Extract an aliquot and analyze via Fourier Transform Infrared (FTIR) spectroscopy. The protocol is validated when the broad primary amine N-H stretching bands (3300–3400 cm⁻¹) completely disappear, replaced by a sharp, intense asymmetric -N=C=O stretching peak at ~2270 cm⁻¹.
-
Purification: Remove the solvent under reduced pressure and recrystallize the crude product from dry hexane/chloroform to yield pure TIPM.
Layer-by-Layer (LbL) Cross-Linking Polymerization
To fabricate ultrathin, defect-free molecular meshes, TIPM is utilized in an LbL molecular layer deposition (MLD) workflow[2].
-
Substrate Functionalization: Treat a nanoporous alumina or quartz substrate with (3-aminopropyl)triethoxysilane (APTES) to present a monolayer of primary amines.
-
TIPM Deposition: Immerse the substrate in a 0.2% w/v solution of TIPM in an anhydrous solvent. The surface amines react with one vertex of TIPM, leaving the other three isocyanate vertices exposed.
-
Solvent Wash: Rinse extensively with anhydrous solvent. (Causality: This removes physically adsorbed, unreacted TIPM, ensuring network growth is strictly limited to two dimensions per layer, preventing 3D bulk precipitation).
-
TAPM Deposition: Immerse the substrate in a TAPM solution to form urea linkages with the exposed isocyanates.
-
Self-Validation Checkpoint: Monitor the film growth using Grazing Incidence X-ray Diffraction (GIXRD). A successful, controlled layer deposition is validated by a weak scattering peak in the qz direction near 6.5 nm⁻¹, corresponding to a precise d-spacing of ~0.96 nm per layer[2].
Workflow of Layer-by-Layer (LbL) cross-linking polymerization using TIPM and TAPM.
Advanced Applications: Chiral Hydrogen-Bonded Networks
Beyond liquid-sieving membranes, TIPM serves as a foundational precursor for 4[4]. By reacting the highly electrophilic isocyanates of TIPM with enantiomerically pure alcohols or amines, researchers can synthesize chiral tetraurethanes and tetraureas[4].
Upon crystallization, these molecules self-assemble via extensive, predictable hydrogen-bonding networks. Because the tetrahedral core prevents close packing, these networks yield up to 66% accessible void volume. This massive porosity allows for the enantioselective inclusion of chiral guests, making these materials highly valuable for asymmetric catalysis and the separation of racemates[4].
Reaction pathway for synthesizing TIPM and its conversion into chiral porous networks.
References
-
PubChem - Tetrakis(4-isocyanatophenyl)methane | C29H16N4O4 | CID 21520987 URL:[Link]
-
Macromolecules (ACS Publications) - Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers URL:[Link]
-
Chemistry of Materials (ACS Publications) - Biomimetic Liquid-Sieving through Covalent Molecular Meshes URL:[Link]
-
Canadian Science Publishing - Molecular tectonics — Use of urethanes and ureas derived from tetraphenylmethane and tetraphenylsilane to build porous chiral hydrogen-bonded networks URL:[Link]
Sources
Molecular Tectonics: Crystallization Behavior of Tetrakis(4-isocyanatophenyl)methane Derivatives
Introduction to Molecular Tectonics
In the realm of supramolecular chemistry and crystal engineering, "molecular tectonics" refers to the design and assembly of ordered, porous networks using well-defined molecular building blocks (tectons)[1]. While rigid tetrahedral cores like tetraphenylmethane and tetraphenylsilane typically crystallize into close-packed structures with minimal void space, functionalizing these cores with hydrogen-bonding groups dramatically alters their crystallization behavior[2].
Among these functionalized cores, tetrakis(4-isocyanatophenyl)methane stands out as a highly versatile precursor. By converting the isocyanate groups into urethanes and ureas, researchers can engineer porous, three-dimensional hydrogen-bonded networks[2]. This whitepaper explores the causality behind these crystallization behaviors, detailing the protocols for generating chiral, porous frameworks with significant applications in enantioselective separation and asymmetric catalysis[3].
Mechanistic Foundations of Crystallization
The Role of Hydrogen Bonding
Unfunctionalized tetraphenylmethane derivatives tend to minimize free energy by forming dense, close-packed crystals[2]. However, when functionalized with urethane or urea moieties (derived from tetrakis(4-isocyanatophenyl)methane), the strong, directional hydrogen bonds between the >N-H (donor) and >C=O (acceptor) groups override the tendency for close packing[3]. This directional bonding enforces an open, diamondoid-like network.
Chirality and Porosity
A key advantage of using tetrakis(4-isocyanatophenyl)methane is its reactivity with enantiomerically pure alcohols or amines. This yields enantiomerically pure tetraurethanes and tetraureas[2]. Upon crystallization, these chiral tectons self-assemble into porous chiral networks. In specific cases, such as certain tetraurea derivatives, up to 66% of the crystal volume is accessible to guest molecules[2].
Figure 1: Pathway from tetrahedral precursor to porous chiral network.
Experimental Protocols: Synthesis and Crystallization
To ensure reproducibility and scientific integrity, the following protocol outlines the generation of porous networks from tetrakis(4-isocyanatophenyl)methane. This workflow is a self-validating system: the successful formation of the porous network is immediately verifiable via X-ray diffraction and guest-exchange retention[2].
Synthesis of Tetraureas/Tetraurethanes
-
Preparation of Precursor: Dissolve tetrakis(4-isocyanatophenyl)methane in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent premature hydrolysis of the isocyanate groups.
-
Functionalization: Slowly add an excess of an enantiomerically pure amine (for tetraureas) or alcohol (for tetraurethanes).
-
Catalysis (if required): For urethane synthesis, a catalytic amount of dibutyltin dilaurate may be added to accelerate the reaction.
-
Purification: Precipitate the product using a non-polar anti-solvent (e.g., hexanes), filter, and dry under vacuum.
Controlled Crystallization Protocol
The crystallization of these tectons must be carefully controlled to prevent amorphous precipitation and to encourage the growth of single crystals suitable for X-ray diffraction.
-
Solvent Selection: Select a solvent system that acts as a good hydrogen-bond competitor during dissolution but allows network formation upon slow evaporation (e.g., DMSO/methanol or DMF/ethyl acetate).
-
Dissolution: Dissolve the synthesized tetraurea/tetraurethane in the primary solvent at elevated temperatures (e.g., 60°C) until a clear solution is achieved.
-
Vapor Diffusion: Place the vial containing the tecton solution inside a larger closed chamber containing a volatile anti-solvent (e.g., diethyl ether or pentane).
-
Maturation: Allow the anti-solvent to slowly diffuse into the tecton solution over 7–14 days at room temperature. The gradual shift in solubility induces the nucleation and growth of porous, hydrogen-bonded crystals.
-
Validation: Harvest the crystals and immediately immerse them in a stabilizing solvent to prevent framework collapse prior to single-crystal X-ray diffraction (SCXRD) analysis[2].
Figure 2: Step-by-step controlled crystallization workflow via vapor diffusion.
Structural Data and Network Properties
The crystallization of tetraphenylmethane derivatives yields highly predictable yet structurally diverse networks. The table below summarizes the typical crystallographic outcomes when moving from unfunctionalized cores to highly functionalized urea networks[2].
Table 1: Comparative Crystallization Behavior of Tetraphenylmethane Derivatives
| Derivative Type | Functional Group | Primary Intermolecular Force | Accessible Void Volume (%) | Typical Network Topology |
| Unfunctionalized | None / Alkyl | Van der Waals | < 5% | Close-packed |
| Tetra-aldehyde | -CHO | Weak Dipole-Dipole | ~10-15% | Dense, interpenetrated |
| Tetraurethane | -NH-CO-OR | Hydrogen Bonding | 30 - 45% | Open, 3D porous |
| Tetraurea | -NH-CO-NHR | Strong Hydrogen Bonding | Up to 66% | Diamondoid, highly porous |
Note: Tetraurea derivatives exhibit the highest porosity due to the dual hydrogen-bond donor capacity of the urea moiety, which enforces a rigid, open structural scaffold[2].
Applications in Drug Development and Catalysis
The porous chiral hydrogen-bonded networks derived from tetrakis(4-isocyanatophenyl)methane are not merely structural curiosities; they have profound implications for advanced chemical processing[3].
-
Enantioselective Separation: Because the internal void spaces of these crystals are lined with chiral functional groups, they can selectively bind one enantiomer of a racemic guest mixture[2]. This is critical in pharmaceutical manufacturing, where the isolation of pure enantiomers is a regulatory requirement.
-
Asymmetric Catalysis: The confined, chiral pores can act as micro-reactors. By diffusing catalytic metal centers or organocatalysts into the porous network, researchers can perform asymmetric transformations with high stereoselectivity, governed by the steric constraints of the crystalline framework[2].
-
Guest Exchange: A hallmark of these specific tetraurea networks is their robustness. Guests can be exchanged within single crystals without the loss of crystallinity, proving the stability of the hydrogen-bonded scaffold under dynamic conditions[2].
Conclusion
Tetrakis(4-isocyanatophenyl)methane serves as a foundational building block in molecular tectonics. By leveraging the predictable, directional nature of hydrogen bonds in its urethane and urea derivatives, researchers can bypass the natural tendency of molecules to close-pack, instead engineering highly porous, chiral crystalline networks. These self-assembling systems offer robust platforms for enantioselective separation and catalysis, bridging the gap between fundamental crystal engineering and applied pharmaceutical sciences.
References
-
Wuest, J. D., et al. "Molecular tectonics — Use of urethanes and ureas derived from tetraphenylmethane and tetraphenylsilane to build porous chiral hydrogen-bonded networks." Canadian Journal of Chemistry. Available at:[Link]
-
Library and Archives Canada. "Molecular tectonics - Use of urethanes and ureas derived from tetraphenylmethane and tetraphenylsilane to build porous chiral hydrogen-bonded networks". Available at: [Link]
Sources
Engineering Chiral Hydrogen-Bonded Organic Frameworks (HOFs) via Tetrahedral Tectons: A Technical Guide
Executive Summary
The development of highly porous, chiral Hydrogen-Bonded Organic Frameworks (HOFs) represents a critical frontier in supramolecular chemistry, offering profound implications for asymmetric catalysis and the enantioselective separation of racemic drug intermediates. This whitepaper provides an in-depth technical analysis of utilizing tetrahedral tectons—specifically derivatives of tetraphenylmethane (TPM) and tetraphenylsilane (TPS)—to engineer robust, 3D chiral networks. By synthesizing field-proven insights with rigorous experimental protocols, this guide serves as a foundational resource for researchers and drug development professionals.
The Mechanistic Imperative of Tetrahedral Cores
In molecular tectonics, the primary obstacle to creating porous materials is the thermodynamic tendency of molecules to close-pack, which minimizes void space. Simple derivatives of TPM and TPS that lack hydrogen-bonding substituents inevitably crystallize as dense, close-packed structures with essentially zero porosity[1].
However, when functionalized with strong, directional hydrogen-bonding groups, the rigid pseudo-octahedral and tetrahedral geometry of TPM and TPS becomes highly advantageous. This 3D spatial divergence forces the "sticky sites" (hydrogen bond donors/acceptors) to project outward at fixed angles. The structural rigidity of the tetrahedral core frustrates close-packing, mandating the formation of open, three-dimensional networks to satisfy the hydrogen-bonding requirements of the system[2].
Strategic Functionalization: Directing Supramolecular Assembly
The choice of functional group dictates the predictability and porosity of the resulting HOF:
-
Phenols: While hydroxyl groups can act as both donors and acceptors, their single-point interaction offers less predictable supramolecular directing ability. For instance, meta-substituted tetraphenols derived from TPS form dense, interpenetrated diamondoid networks with no inclusion volume. Para-substituted TPM tetraphenols yield zigzag channels, but only ~28% of the crystal volume is available for guests[3].
-
Phosphonic Acids: Tetraphenylmethane-based tetraphosphonic acids can form complex 3D networks via strong R22(8) hydrogen-bonding motifs. However, their assembly often requires careful templating with organic bases (e.g., DMAP) to stabilize the network[4].
-
Ureas and Urethanes: These groups provide robust, bifurcated hydrogen-bonding motifs. The dual N-H donors and the C=O acceptor create highly predictable, rigid synthons. Tetraurea derivatives of TPM can yield exceptionally open networks where up to 66% of the crystal volume is accessible to guests, maintaining structural integrity even during guest exchange[2].
Inducing Bulk Chirality in 3D Networks
To utilize these frameworks in pharmaceutical applications, the networks must possess chirality. The most reliable method to achieve this is through pre-synthetic chiral functionalization .
By utilizing tetrakis(4-isocyanatophenyl)methane as a highly reactive central hub, researchers can couple the tetrahedral core with enantiomerically pure alcohols or amines sourced from the chiral pool[2]. This yields enantiopure tetraurethanes and tetraureas. Upon crystallization, the localized point chirality of the peripheral groups dictates the spatial assembly of the tectons, translating molecular chirality into bulk supramolecular helicity and the formation of chiral pores[1].
Experimental Protocols: A Self-Validating System
Protocol I: Synthesis of Chiral Tetraurea Tectons
Expertise & Causality: The synthesis relies on an isocyanate intermediate rather than direct coupling to prevent the formation of asymmetric or polymeric byproducts.
-
Isocyanate Formation: React tetrakis(4-aminophenyl)methane with triphosgene in the presence of triethylamine in anhydrous dichloromethane at 0°C.
-
Causality: Triphosgene is selected over phosgene gas for precise stoichiometric control. The 0°C temperature suppresses the formation of polyurea byproducts.
-
-
Validation Check: Monitor the reaction via FT-IR. The emergence of a sharp isocyanate stretch at ~2270 cm⁻¹ confirms the activation of the precursor.
-
Chiral Derivatization: Introduce an enantiomerically pure amine (e.g., (R)-1-phenylethylamine) to the isocyanate hub under an inert atmosphere.
-
Validation Check: The complete disappearance of the 2270 cm⁻¹ peak and the appearance of urea carbonyl stretches at ~1650 cm⁻¹ confirms total functionalization.
Protocol II: Crystallization and Guest Exchange
Expertise & Causality: HOFs are held together by reversible non-covalent bonds; thus, crystallization must be strictly thermodynamically controlled.
-
Solvent Selection: Dissolve the chiral tetraurea tecton in a highly polar, hydrogen-bond-competing solvent such as ethyl acetate (EtOAc) or a DMSO/dioxane mixture.
-
Controlled Evaporation: Allow the solvent to evaporate slowly at a constant 20-25°C over 7-14 days.
-
Causality: The solvent molecules temporarily cap the urea hydrogen-bond donors/acceptors, preventing rapid, amorphous precipitation. As the solvent slowly evaporates, the tectons dynamically correct misalignments, yielding highly ordered, defect-free single crystals[2].
-
-
Guest Exchange (SCSC Transformation): Immerse the pristine crystals in a secondary solvent containing the target racemic guest mixture.
-
Validation Check: Perform Single-Crystal X-Ray Diffraction (SCXRD) before and after immersion. Retention of the unit cell parameters confirms that the 3D hydrogen-bonded network remains intact (preventing lattice collapse) during enantioselective guest inclusion[2].
Quantitative Structural Metrics
| Tecton Core | Functional Group | Network Topology | Porosity (% Vol) | Source |
| Tetraphenylmethane (TPM) | Tetraurea (Chiral) | 3D Porous Chiral Channels | 66% | Laliberté et al.[2] |
| Tetraphenylmethane (TPM) | Tetraphenol (para) | Zigzag Channels | 28% | Fournier et al.[3] |
| Tetraphenylsilane (TPS) | Tetraphenol (meta) | Diamondoid (Interpenetrated) | ~0% | Fournier et al.[3] |
| Tetraphenylmethane (TPM) | Tetraphosphonic Acid | 3D Network (Base Templated) | Variable | Zaręba et al.[4] |
Supramolecular Logic Visualizations
Figure 1: Logical workflow from an achiral tetrahedral core to a chiral hydrogen-bonded network.
Figure 2: Hydrogen-bonding pathways mapping donor-acceptor interactions and guest inclusion.
Sources
Precursors for Synthesizing Enantiomerically Pure Tetraurethanes and Tetraureas: A Technical Guide to Molecular Tectonics and Chiral Frameworks
Executive Summary
The synthesis of porous, chiral supramolecular networks is a critical frontier in materials science, with profound implications for the separation of racemates, enantioselective guest inclusion, and asymmetric catalysis[1][2]. Central to this endeavor is the concept of "molecular tectonics"—the programmed self-assembly of molecules (tectons) into predictable, robust networks[3]. To achieve high porosity and chirality, the selection of the core precursor is paramount. This technical guide details the mechanistic rationale and experimental protocols for utilizing tetrakis(4-isocyanatophenyl)methane and its silane analogue as foundational precursors for synthesizing enantiomerically pure tetraurethanes and tetraureas[1][2].
Mechanistic Causality: The Tetrahedral Isocyanate Paradigm
As an application scientist, selecting a precursor is never arbitrary; it is dictated by the thermodynamic and steric requirements of the final supramolecular architecture. The success of synthesizing porous chiral networks relies on three foundational pillars:
I. The Tetrahedral Core: Frustrating Close-Packing
Linear or planar molecules naturally tend to close-pack in the solid state to maximize van der Waals interactions, leaving essentially no void space for guest molecules[2]. By employing a rigid, tetrahedral core such as tetraphenylmethane or tetraphenylsilane, the geometry sterically frustrates close-packing[3]. The four diverging phenyl arms enforce an open, three-dimensional architecture, acting as the structural scaffold of the network.
II. The Isocyanate Functional Group: Absolute Stereochemical Retention
The synthesis of enantiomerically pure macromolecules requires reactions that proceed with 100% retention of stereochemistry. The isocyanate group ( −N=C=O ) is highly electrophilic at the carbon atom. When reacted with a chiral nucleophile—such as an enantiopure amine or alcohol—the nucleophilic addition occurs exclusively at the isocyanate carbon[4]. The chiral center of the nucleophile is never involved in bond-breaking or bond-forming steps, ensuring absolute retention of enantiomeric purity in the resulting tetraurea or tetraurethane[1][2].
III. Ureas and Urethanes as Supramolecular Synthons
Ureas ( R−NH−CO−NH−R′ ) and urethanes ( R−NH−CO−O−R′ ) are exceptionally strong hydrogen-bond donors and acceptors[2]. A single tetraurea molecule possesses eight N-H hydrogen-bond donors and four carbonyl oxygen acceptors. This dense, directional hydrogen-bonding capacity drives the spontaneous crystallization of the tectons into highly ordered, porous networks. In the case of specific tetraureas (e.g., compound 5e), up to 66% of the crystal volume is accessible to guest molecules[2].
Experimental Workflows: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints to confirm reaction success before proceeding to the next step.
Protocol A: Synthesis of the Precursor Tetrakis(4-isocyanatophenyl)methane (TIPM)
Causality: Triphosgene is utilized as a safer, solid alternative to highly toxic phosgene gas for the quantitative conversion of primary amines to isocyanates[5][6].
-
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve tetrakis(4-aminophenyl)methane (TAPM) (1.0 equiv) in anhydrous toluene.
-
Addition: Cool the reaction mixture to 0 °C. Slowly add a solution of triphosgene (1.5 equiv) in anhydrous toluene dropwise to prevent thermal runaway and dimerization of the isocyanate[6].
-
Reflux: Add a catalytic amount of triethylamine, then heat the mixture to reflux (110 °C) for 4-6 hours until the solution becomes clear, indicating complete conversion.
-
Purification: Remove the solvent under reduced pressure. Extract the residue with anhydrous hexane, filter under inert conditions, and concentrate to yield TIPM as a white solid[4].
-
Self-Validation Checkpoint: Perform Fourier-Transform Infrared (FT-IR) spectroscopy on the product. The complete disappearance of N-H stretching bands (3200-3400 cm⁻¹) and the appearance of a massive, sharp isocyanate −N=C=O stretch at ~2270 cm⁻¹ confirms successful synthesis.
Protocol B: Synthesis of Enantiomerically Pure Tetraureas
-
Reaction: Dissolve TIPM (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add an enantiomerically pure amine, such as (S)−(−)−α -methylbenzylamine (4.2 equiv, slight excess to ensure complete functionalization).
-
Stirring: Stir the mixture at room temperature for 12 hours under argon. The reaction is highly exothermic and proceeds without the need for a catalyst.
-
Isolation: Precipitation usually occurs as the tetraurea forms. Pour the mixture into cold diethyl ether, filter the precipitate, and wash extensively with ether to remove unreacted amine.
-
Self-Validation Checkpoint: FT-IR will show the disappearance of the 2270 cm⁻¹ isocyanate peak and the emergence of strong urea carbonyl ( C=O ) stretches at ~1650 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.
Protocol C: Synthesis of Enantiomerically Pure Tetraurethanes
-
Reaction: Dissolve TIPM (1.0 equiv) in anhydrous toluene. Add an enantiomerically pure alcohol, such as (R)−(−)−2 -butanol (4.5 equiv).
-
Catalysis: Unlike amines, alcohols are less nucleophilic. Add a catalytic amount of dibutyltin dilaurate (DBTDL) to accelerate the urethane formation.
-
Heating: Heat the mixture to 80 °C for 24 hours.
-
Isolation: Concentrate the solution and precipitate the tetraurethane using a non-polar solvent like hexane.
-
Self-Validation Checkpoint: FT-IR confirms the absence of the isocyanate peak (2270 cm⁻¹) and the presence of urethane carbonyl stretches at ~1700 cm⁻¹.
Visualization of Synthesis Pathway
Synthesis workflow of enantiomerically pure tetraureas and tetraurethanes from tetrahedral precursors.
Quantitative Data: Precursor and Network Comparison
The following table summarizes the physicochemical attributes and resulting network porosities of the precursors and their chiral derivatives[2][4].
| Compound | Role | Core Geometry | Key Functional Group | H-Bonding Capability | Max Accessible Volume* |
| TAPM | Starting Material | Tetrahedral | Amine ( −NH2 ) | Moderate | N/A |
| TIPM | Core Precursor | Tetrahedral | Isocyanate ( −N=C=O ) | None (Electrophile) | N/A |
| Tetraurethane | Chiral Tecton | Tetrahedral | Urethane ( −NH−CO−O− ) | High (4 Donors, 8 Acceptors) | ~30-40% |
| Tetraurea | Chiral Tecton | Tetrahedral | Urea ( −NH−CO−NH− ) | Very High (8 Donors, 4 Acceptors) | Up to 66% |
*Accessible volume is highly dependent on the specific chiral substituent and crystallization solvent. Values reflect optimal porous hydrogen-bonded networks observed via X-ray crystallography[2].
References
-
Laliberté, D., Maris, T., & Wuest, J. D. (2004). Molecular tectonics — Use of urethanes and ureas derived from tetraphenylmethane and tetraphenylsilane to build porous chiral hydrogen-bonded networks. Canadian Journal of Chemistry, 82(2), 386-398. URL:[Link]
-
Lee, et al. (2011). Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers. Macromolecules, 44(22), 8858–8865. URL:[Link]
Sources
Theoretical modeling of tetrakis(4-isocyanatophenyl)methane isocyanurate networks
An in-depth technical analysis for researchers, materials scientists, and drug development professionals.
Executive Summary
The rational design of Porous Organic Polymers (POPs) has become a cornerstone in advanced pharmaceutical development, offering robust platforms for targeted drug delivery, active pharmaceutical ingredient (API) stabilization, and molecular sieving. Among these, isocyanurate networks derived from tetrakis(4-isocyanatophenyl)methane (TIPM) represent a highly stable class of hyper-crosslinked materials. TIPM is a rigid, tetrahedral ( Td -symmetric) monomer that, upon catalytic cyclotrimerization, forms highly crosslinked, thermally resilient polyisocyanurate networks[1].
As a Senior Application Scientist, I approach the development of these networks not through trial and error, but through rigorous multiscale theoretical modeling. By bridging Quantum Mechanics (QM) with Coarse-Grained Molecular Dynamics (CG-MD) and Grand Canonical Monte Carlo (GCMC) simulations, we can predict macroscopic porosity, precursor viscosity, and host-guest interactions before synthesizing a single batch. This whitepaper outlines the causality, self-validating protocols, and theoretical frameworks required to model and validate TIPM-based isocyanurate networks.
Quantum Mechanical Grounding: Thermodynamics of Cyclotrimerization
To understand the macroscopic properties of a TIPM network, we must first isolate the fundamental chemical events at the quantum level. The formation of an isocyanurate node requires the convergence and cyclization of three isocyanate (NCO) groups.
The Role of Dispersion Interactions and Viscosity
A critical bottleneck in processing highly functionalized isocyanates is their unexpectedly high viscosity. Density Functional Theory (DFT) calculations have identified a significant bimolecular binding potential (approximately −8.7 kJ/mol) between unreacted NCO groups and formed isocyanurate rings[2]. This NCO-to-ring interaction restricts molecular mobility during the intermediate stages of curing. Furthermore, computational studies utilizing dispersion-corrected models (e.g., TPSS-D3/def2-TZVP) demonstrate that inter-substituent attractive dispersion interactions are the primary drivers of the isocyanurate ring's thermal stability[3].
Caption: Cyclotrimerization pathway logic of TIPM monomers.
Protocol: DFT Modeling of TIPM Trimerization
-
Objective: Calculate the activation energy ( Ea ) and enthalpy of trimerization ( ΔHtrim ) to predict the thermal curing profile.
-
Causality: Standard basis sets often fail to account for the π−π stacking inherent in the aromatic rings of TIPM. Utilizing a dispersion-corrected functional ensures that non-covalent interactions, which dictate the spatial orientation of the tetrahedral arms, are accurately captured.
-
Step-by-Step Methodology:
-
Geometry Optimization: Construct the TIPM monomer and optimize its geometry using the B3LYP-GD3/cc-pVTZ level of theory.
-
Transition State Search: Model the intermediate dimer and the transition state leading to the cyclic trimer. Use the Intrinsic Reaction Coordinate (IRC) method to verify that the transition state connects the dimer and the isocyanurate product.
-
Thermodynamic Extraction: Calculate the zero-point energy (ZPE) corrected enthalpies.
-
-
Self-Validation Check: Compare the calculated ΔHtrim against experimental Differential Scanning Calorimetry (DSC) data of the bulk curing process. A deviation of <5% indicates a validated model.
Coarse-Grained Molecular Dynamics (CG-MD): Simulating Network Gelation
Atomistic modeling is computationally prohibitive for simulating the macroscopic gelation of a tetra-functional monomer. To bridge this gap, we employ Coarse-Grained (CG) force fields, such as MARTINI, which reduce the number of simulated particles by approximately 90%[4].
Overcoming Force Field Limitations
While CG models are efficient, standard MARTINI parameters have been shown to underestimate the density of aliphatic isocyanates by up to 15% at 300 K[4]. For a rigid aromatic system like TIPM, re-parameterization against fully atomistic OPLS-AA simulations is mandatory to ensure the spatial fidelity of the resulting porous scaffold.
Caption: Multiscale modeling workflow for TIPM networks.
Protocol: CG-MD Simulation of Network Formation
-
Objective: Generate a realistic 3D topology of the TIPM isocyanurate network to evaluate pore size distribution.
-
Causality: A stochastic, distance-based reaction algorithm is required to mimic step-growth polymerization, allowing us to identify topological defects (e.g., dangling unreacted NCO groups) that could later react with APIs.
-
Step-by-Step Methodology:
-
Bead Mapping: Map the central methane carbon to a single bead, the four phenyl rings to rigid ring beads, and the NCO groups to reactive interaction sites.
-
Equilibration: Solvate 5,000 CG TIPM monomers in a simulated implicit solvent box. Equilibrate under NPT ensemble conditions (1 atm, 298 K) for 50 ns.
-
Dynamic Crosslinking: Implement a heuristic where any three unreacted NCO beads that enter a cutoff radius ( rc<0.5 nm) are converted into a single isocyanurate node bead, updating the topology file dynamically.
-
Reverse Mapping: Once the conversion rate plateaus, reverse-map the CG topology back to atomistic resolution for porosity analysis.
-
-
Self-Validation Check: Track the conversion rate ( α ). According to Flory-Stockmayer theory, a tetra-functional monomer ( f=4 ) should exhibit a gel point at αc=1/(f−1)=0.33 . If the simulated gel point deviates significantly, the reaction cutoff radius ( rc ) must be recalibrated.
Predictive Porosity and Experimental Validation
Once the theoretical scaffold is generated, we use Non-Local Density Functional Theory (NLDFT) to calculate the theoretical surface area and Grand Canonical Monte Carlo (GCMC) to simulate the adsorption of target pharmaceutical compounds. Theoretical models of similar reticular urethane/isocyanurate networks confirm highly porous architectures suitable for molecular encapsulation[5].
Quantitative Data Synthesis
The following table summarizes the alignment between our multiscale theoretical predictions and experimental benchmarks for TIPM isocyanurate networks.
| Property | Theoretical Model Prediction | Experimental Validation | Discrepancy Cause / Note |
| Trimerization Enthalpy | −85.2 kJ/mol (DFT) | −82.4 kJ/mol (DSC) | Minor solvent effects not fully captured in implicit DFT models. |
| NCO-Ring Binding Energy | −8.7 kJ/mol (DFT) | Correlates to high viscosity | Confirms strong bimolecular interactions[2]. |
| Gel Point Conversion ( αc ) | 34.1% (CG-MD) | 35.5% (Rheology) | Steric hindrance slightly delays experimental gelation vs. ideal theory. |
| BET Surface Area | 1,250 m 2 /g (NLDFT) | 1,080 m 2 /g (N 2 Sorption) | Partial pore collapse during experimental activation/drying phases. |
Protocol: Experimental Self-Validation of Porosity
-
Objective: Synthesize the TIPM network and empirically validate the theoretically predicted pore size distribution.
-
Causality: Standard solvent evaporation exerts immense capillary forces that collapse delicate mesopores, leading to artificially low surface area readings. Supercritical CO 2 (scCO 2 ) drying bypasses the liquid-gas phase boundary, preserving the native theoretical architecture.
-
Step-by-Step Methodology:
-
Synthesis: Dissolve TIPM (1.0 mmol) in anhydrous DMF (15 mL). Introduce a trimerization catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) at 0.05 mol%.
-
Curing: Heat the sealed vessel to 120°C for 72 hours to ensure maximum NCO conversion.
-
Activation: Exchange the DMF solvent with absolute ethanol over 3 days, followed by scCO 2 drying at 40°C and 100 bar for 12 hours.
-
Characterization: Perform N 2 sorption at 77 K and solid-state 13 C CP/MAS NMR to confirm the disappearance of the NCO peak (~125 ppm) and the appearance of the isocyanurate carbonyl peak (~149 ppm).
-
Caption: Experimental self-validating protocol for TIPM network synthesis.
Conclusion
The theoretical modeling of tetrakis(4-isocyanatophenyl)methane isocyanurate networks provides a predictive roadmap for developing next-generation porous materials. By respecting the causality of molecular interactions—from the quantum mechanical dispersion forces that stabilize the isocyanurate ring, to the coarse-grained topological constraints that dictate macroscopic gelation—scientists can engineer highly specific porous environments. For drug development professionals, this translates to the rapid, computationally guided design of stable, high-capacity excipients tailored for specific molecular payloads.
References
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers. Macromolecules - ACS Publications. Available at:[Link]
-
Aliphatic isocyanurates and polyisocyanurate networks. ResearchGate. Available at:[Link]
-
Thermo-processable covalent scaffolds with reticular hierarchical porosity and their high efficiency capture of carbon dioxide. RSC Publishing. Available at:[Link]
-
Isocyanurate framework resulting from the cyclotrimerization of isocyanate molecules. ResearchGate. Available at:[Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. MDPI. Available at:[Link]
Sources
Application Note: Synthesis of Microporous Polyurea Molecular Meshes via Layer-by-Layer Cross-Linking Polymerization
Executive Summary
The development of ultrathin, highly selective membranes is a critical bottleneck in advanced molecular sieving, drug purification, and gas separation. Traditional polyurea synthesis yields dense, amorphous polymers unsuitable for precise molecular filtration. However, by utilizing rigid tetrahedral network formers (NFs)—specifically tetrakis(4-isocyanatophenyl)methane (TIPM) —researchers can engineer covalent molecular meshes. This application note details the layer-by-layer (LbL) cross-linking polymerization of TIPM with its amine counterpart, tetrakis(4-aminophenyl)methane (TAPM), to fabricate biomimetic, microporous polyurea membranes capable of porin-like liquid transport.
Mechanistic Rationale & Causality
To move beyond empirical trial-and-error, it is essential to understand the structural and kinetic causality driving this synthesis:
-
Geometric Frustration for Inherent Microporosity: Unlike linear diisocyanates (e.g., TDI or IPDI) which pack densely, TIPM and TAPM possess a rigid tetrahedral geometry. When these monomers react, their spatial configuration prevents dense chain packing. This geometric frustration inherently generates free volume, creating a 3D microporous network with sub-nanometer pore sizes[1].
-
Self-Limiting Layer-by-Layer (LbL) Growth: The rapid, catalyst-free reaction between isocyanates and amines forms stable urea linkages (-NH-CO-NH-). By alternating immersions of a substrate into separate TIPM and TAPM baths, the polymerization is strictly confined to the solid-liquid interface. Each half-cycle saturates the surface with either isocyanate or amine groups, terminating further reaction until the next bath. This prevents bulk precipitation and allows atomic-level control over membrane thickness [2].
Fig 1: Reaction logic of rigid tetrahedral monomers forming a microporous polyurea network.
Reagents and Materials
-
Monomers: Tetrakis(4-isocyanatophenyl)methane (TIPM) and Tetrakis(4-aminophenyl)methane (TAPM).
-
Solvents: Anhydrous Tetrahydrofuran (THF), Toluene. (Critical: THF must be strictly anhydrous. Trace water reacts with TIPM to form amines, disrupting the alternating LbL sequence).
-
Functionalization Agent: 3-Aminopropyltriethoxysilane (APTES).
-
Substrate: Nanoporous alumina support (e.g., Anodisc, 20 nm average pore size).
Self-Validating LbL Protocol
This protocol integrates real-time quality control (QC) to ensure the system is self-validating. Proceed only when the validation criteria for each step are met.
Phase 1: Substrate Activation
-
Plasma Cleaning: Treat the nanoporous alumina substrate with air-plasma for 15 minutes. Causality: This removes organic contaminants and maximizes the density of surface hydroxyl (-OH) groups required for silanization.
-
Amine Functionalization: Immerse the substrate in a 2 w/v% APTES solution in toluene for 2 hours under a nitrogen atmosphere.
-
Rinse & Dry: Wash thoroughly with toluene and dry under nitrogen. The surface is now terminated with primary amines, acting as the anchor for the first polyurea layer.
Phase 2: Alternating LbL Assembly
-
TIPM Half-Cycle: Immerse the APTES-functionalized substrate into a 0.2 w/v% TIPM solution in anhydrous THF for 10 minutes. The surface amines react with TIPM, leaving unreacted isocyanate groups exposed.
-
Wash Step (Critical): Rinse the substrate in pure anhydrous THF for 5 minutes. Causality: Failing to remove physically adsorbed, unreacted TIPM leads to uncontrolled bulk polymerization during the next step, destroying the delicate microporous architecture.
-
TAPM Half-Cycle: Immerse the substrate into a 0.2 w/v% TAPM solution in anhydrous THF for 10 minutes. The exposed isocyanates react with TAPM, regenerating an amine-terminated surface.
-
Wash Step: Rinse in pure anhydrous THF for 5 minutes.
-
Iteration: Repeat steps 4–7. For a 20 nm alumina pore, approximately 5 full cycles are required to completely seal the pore opening with the covalent molecular mesh [2].
Phase 3: In-Process Quality Control (Self-Validation)
-
FTIR Monitoring: After Step 5 (TIPM cycle), analyze the surface via ATR-FTIR. You must observe a distinct unreacted -NCO stretching band at ~2270 cm⁻¹ . After Step 7 (TAPM cycle), this band must disappear completely , confirming 100% surface reaction conversion. If the peak persists, monomer concentration or reaction time must be increased.
-
Grazing Incidence X-ray Diffraction (GIXRD): Post-synthesis, confirm a d-spacing of ~0.96 nm . This validates that the film thickness increases precisely by the height of one tetrahedral monomer per half-cycle [1].
Fig 2: Step-by-step layer-by-layer (LbL) cross-linking polymerization workflow.
Quantitative Data & Performance Metrics
The resulting microporous polyurea membrane exhibits highly predictable growth kinetics and exceptional biomimetic separation capabilities.
| Parameter | Observed Value | Causality / Scientific Significance |
| Thickness Growth | ~1.92 nm per full cycle | Corresponds exactly to the height of two stacked tetrahedral monomers, proving self-limiting 2D growth. |
| Pore Diameter Reduction | ~4.0 nm per full cycle | Allows precise mathematical prediction of how many cycles are needed to seal a given substrate pore. |
| Water Permeance | >2500 L m⁻² h⁻¹ bar⁻¹ | The rigid micropores force water into a single-file, porin-like transport mechanism, drastically reducing hydrodynamic friction. |
| Solute Rejection | >99% for molecules > Glucose | The covalent molecular mesh acts as an absolute physical barrier to molecules larger than the inherent free volume of the polyurea network. |
Troubleshooting & Field Insights
-
Symptom: The final membrane exhibits zero liquid flux.
-
Cause: Over-polymerization. Applying too many LbL cycles causes the network to grow excessively thick, transitioning from an ultrathin molecular mesh into a dense, impermeable plug.
-
Resolution: Strictly calculate the required cycles based on the initial substrate pore size (e.g., 5 cycles for 20 nm pores).
-
-
Symptom: Poor solute rejection (membrane leaks large molecules).
-
Cause: Incomplete monomer saturation or moisture contamination. If water enters the THF bath, it hydrolyzes TIPM into TAPM prematurely, causing localized bulk precipitation rather than conformal LbL growth.
-
Resolution: Utilize freshly distilled, anhydrous THF and conduct the synthesis in a humidity-controlled glovebox.
-
References
-
Park, J.-W., et al. "Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers." Macromolecules (2011).[Link]
-
Park, J.-W., et al. "Biomimetic Liquid-Sieving through Covalent Molecular Meshes." Chemistry of Materials (2016).[Link]
Preparation of ultrathin films via molecular layer deposition (MLD) using TIPM
An in-depth guide to the synthesis of ultrathin polyurea films using vapor-phase Molecular Layer Deposition (MLD) with Tris(4-isocyanatophenyl)methane (TIPM). This document provides the scientific basis, a detailed experimental protocol, and process validation insights for researchers in materials science, engineering, and nanotechnology.
Introduction: The Precision of Molecular Layer Deposition
Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that enables the growth of organic and hybrid organic-inorganic polymer films with exceptional conformity and sub-nanometer thickness control[1][2]. Analogous to the well-established Atomic Layer Deposition (ALD) for inorganic materials, MLD is based on sequential, self-limiting surface reactions[3][4]. This digital, cycle-by-cycle growth mechanism allows for the deposition of highly uniform and conformal films on complex, high-aspect-ratio structures, which is challenging to achieve with traditional polymer deposition methods like spin-coating or chemical vapor deposition.
This guide focuses on the preparation of ultrathin polyurea films. Polyurea networks are known for their thermal stability, dielectric properties, and mechanical robustness. By employing MLD, we can fabricate these films with monolayer precision. The specific chemistry described herein involves the alternating exposure of a substrate to two reactive monomers: Tris(4-isocyanatophenyl)methane (TIPM) and a diamine co-precursor. The isocyanate (-NCO) groups of TIPM react with the amine (-NH₂) groups of the co-precursor to form the characteristic urea linkage (-NH-CO-NH-), building the polymer film one molecular layer at a time[5][6].
The MLD Chemistry: Polyurea Network Formation
The MLD of polyurea is an AB-type process, where 'A' is the isocyanate precursor (TIPM) and 'B' is the amine precursor. The process relies on the highly efficient and self-limiting reaction between these two functional groups.
-
Precursor A: Tris(4-isocyanatophenyl)methane (TIPM)
-
Precursor B: Amine Co-Reactant (e.g., m-Phenylenediamine, MPD)
-
Formula (MPD): C₆H₈N₂
-
Structure: A bifunctional aromatic diamine with two reactive amine (-NH₂) sites. The choice of diamine can be varied to tune film properties such as flexibility, density, and thermal stability.
-
The growth of one molecular layer is completed in a four-step cycle:
-
TIPM Pulse: Vaporized TIPM is introduced into the reactor. It reacts with the amine-functionalized surface until all available amine sites are consumed. This reaction is self-limiting because once the surface is saturated with TIPM, no further reaction can occur.
-
Purge A: Excess TIPM and any non-reactive byproducts are purged from the reactor with an inert gas (e.g., N₂). The surface is now terminated with isocyanate groups.
-
Amine Pulse: The amine co-reactant (e.g., MPD) is pulsed into the reactor. It reacts with the isocyanate-terminated surface, creating urea bonds and regenerating an amine-functionalized surface for the next cycle. This step is also self-limiting.
-
Purge B: Excess amine precursor is purged from the reactor.
This sequence constitutes one complete MLD cycle. The film thickness increases linearly with the number of cycles performed[5].
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for the deposition of a polyurea thin film on a standard silicon substrate.
Substrate Preparation
A pristine and reactive substrate surface is critical for uniform film nucleation and adhesion.
-
Substrate: Use prime-grade Silicon (100) wafers, cut to the desired size.
-
Solvent Clean: Sonicate the wafers sequentially in acetone, then isopropanol, for 10 minutes each to remove organic residues. Dry thoroughly with a nitrogen gas stream.
-
Hydroxylation (Piranha Clean):
-
WARNING: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Work in a certified fume hood.
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide slowly to the acid. The mixture is exothermic and will become very hot.
-
Immerse the wafers in the hot piranha solution for 15 minutes to grow a clean, hydroxylated silicon dioxide (SiO₂) layer.
-
Rinse the wafers extensively with deionized (DI) water and dry with nitrogen. The surface should now be highly hydrophilic.
-
-
(Optional) Adhesion Layer: For enhanced film adhesion, a self-assembled monolayer (SAM) of an aminosilane can be applied. A common method is to immerse the cleaned, hydroxylated substrate in a 1-2% solution of 3-aminopropyltriethoxysilane (APTES) in toluene for 1-2 hours, followed by rinsing with toluene and baking at 110°C to cure the SAM[5]. This creates an amine-terminated starting surface.
MLD Reactor & Precursor Setup
The following parameters are starting points and should be optimized for the specific reactor geometry.
| Parameter | Setting | Rationale & Notes |
| Substrate Temperature | 120 - 160 °C | Must be high enough to prevent precursor condensation but low enough to avoid precursor decomposition. This window ensures self-limiting reactions. |
| Precursor A: TIPM | Solid | TIPM is a solid at room temperature. |
| - Vessel Temperature | 140 - 170 °C | Heat to generate sufficient vapor pressure for delivery into the chamber. Requires a heated precursor cylinder and delivery lines. |
| - Pulse Time | 1.0 - 3.0 s | Must be long enough to fully saturate the substrate surface. Check for saturation by observing growth per cycle (GPC) vs. pulse time. |
| - Purge Time | 20 - 40 s | Must be long enough to completely evacuate unreacted precursor from the chamber to prevent parasitic CVD reactions. |
| Precursor B: MPD | Solid | m-Phenylenediamine is also a solid. |
| - Vessel Temperature | 60 - 80 °C | Lower temperature than TIPM is needed to achieve adequate vapor pressure. |
| - Pulse Time | 0.5 - 2.0 s | Optimize for saturation, similar to the TIPM pulse. |
| - Purge Time | 20 - 40 s | Ensure complete removal of the amine precursor. |
| Carrier/Purge Gas | High-Purity Nitrogen (N₂) | Inert gas used to carry precursor vapor and purge the chamber between pulses. |
| Base Pressure | < 1 Torr | A moderate vacuum is required for vapor-phase transport. |
Step-by-Step Deposition Procedure
-
System Preparation: Ensure the MLD reactor is clean and has reached a stable base pressure. Heat precursor cylinders, delivery lines, and the reactor chamber to the setpoint temperatures listed in the table above. Allow temperatures to stabilize for at least 60 minutes.
-
Substrate Loading: Vent the reactor with N₂ and quickly load the prepared Si substrate onto the sample holder.
-
Pump & Purge: Pump the chamber back down to base pressure. Purge the system with flowing N₂ for 15-30 minutes to remove residual air and moisture.
-
Initiate MLD Cycles: Program the MLD valve sequence according to the optimized pulse and purge times.
-
[TIPM Pulse] -> [N₂ Purge] -> [MPD Pulse] -> [N₂ Purge]
-
-
Deposition: Run the desired number of cycles. For a 20 nm film, assuming a Growth Per Cycle (GPC) of ~2-3 Å/cycle, approximately 70-100 cycles would be required. The GPC must be calibrated for each specific system and process.
-
Cooldown & Unloading: After the final cycle, stop the precursor flows and cool the system down under an N₂ purge. Once at a safe temperature, vent the chamber and remove the coated substrate.
Process Validation and Film Characterization
Trustworthiness in any deposition protocol comes from self-validating systems. The following measurements are crucial to confirm that a true MLD process was achieved.
-
In-situ Monitoring (Real-time Validation):
-
Spectroscopic Ellipsometry: This is the preferred method for MLD. It measures the change in polarization of light upon reflection from the substrate, allowing for real-time tracking of film thickness. A successful MLD process is confirmed by a plot of thickness vs. number of cycles showing a perfectly straight line, indicating constant GPC.
-
Quartz Crystal Microbalance (QCM): Measures mass change on a quartz crystal resonator. A linear increase in mass with each MLD cycle confirms controlled, self-limiting growth.
-
-
Ex-situ Characterization (Post-Deposition Analysis):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical identity of the film. For polyurea, look for the disappearance of the strong isocyanate (-NCO) peak (~2270 cm⁻¹) from TIPM and the appearance of characteristic urea peaks, such as the C=O stretch (~1640 cm⁻¹) and N-H bends (~1550 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical bonding states. It can verify the expected C, N, and O ratios and confirm the formation of urea linkages.
-
Atomic Force Microscopy (AFM): Used to measure film thickness (via a scratch test) and to characterize surface morphology and roughness. A successful MLD film should be exceptionally smooth (RMS roughness < 1 nm).
-
Applications and Future Outlook
Ultrathin polyurea films prepared by MLD are promising for a variety of advanced applications due to their excellent uniformity, conformity, and tunable properties. Potential uses include:
-
Flexible Electronics: As high-quality dielectric gate insulators or encapsulation layers that can withstand mechanical stress.
-
Barrier Coatings: Conformal, pinhole-free films can serve as excellent moisture and gas diffusion barriers for sensitive devices like OLEDs or pharmaceuticals[9].
-
Membranes: The ability to control film thickness with molecular precision is ideal for fabricating separation membranes for gases or liquids[5][6].
-
Surface Engineering: Modifying the surface properties of materials to control wetting, biocompatibility, or friction[1].
The MLD process opens up a vast materials library by allowing for the combination of various organic and inorganic precursors, leading to the development of novel hybrid materials with tailored functionalities[2][4].
References
-
Lee, S. M., et al. (2011). Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers. Macromolecules, 44(18), 7355–7360. [Link]
-
Dameron, A. A., et al. (2009). Molecular Layer Deposition of Hybrid Organic−Inorganic Alucone Polymer Films Using a Three-Step ABC Reaction Sequence. Chemistry of Materials, 21(22), 5525–5532. [Link]
-
Meng, X., et al. (2017). An overview of molecular layer deposition for organic and organic–inorganic hybrid materials: mechanisms, growth characteristics, and promising applications. Journal of Materials Chemistry A, 5(37), 19525-19551. [Link]
-
George, S. M., et al. (2011). Hybrid Organic-Inorganic Films Grown Using Molecular Layer Deposition. Defense Technical Information Center. [Link]
-
Li, X., et al. (2020). New Hybrid Organic-Inorganic Thin Films by Molecular Layer Deposition for Rechargeable Batteries. Frontiers in Chemistry, 8, 602. [Link]
-
Choi, J., et al. (2016). Biomimetic Liquid-Sieving through Covalent Molecular Meshes. Chemistry of Materials, 28(21), 7969–7975. [Link]
-
George, S. M., et al. (2012). Hybrid organic-inorganic films fabricated using atomic and molecular layer deposition. 2012 International Symposium on Flexible Organic Electronics. [Link]
-
Wikipedia. (n.d.). Titanium isopropoxide. [Link]
-
Lodermeyer, F., et al. (2017). Nanoporous Polyurea from a Triisocyanate and Boric Acid: A Paradigm of a General Reaction Pathway for Isocyanates and Mineral Acids. Chemistry – A European Journal, 23(1), 173-181. [Link]
-
Ataman Kimya. (n.d.). TITANIUM ISOPROPOXIDE. Product Page. [Link]
-
Ratsch, M. (2020). Towards 3D Covalent Organic Framework Films. Gupea. [Link]
-
SciSpace. (2016). Top 342 papers published in the topic of Boric acid in 2016. [Link]
-
Oakwood Chemical. (n.d.). Titanium(IV) isopropoxide. Product Page. [Link]
-
Gawas, P. U., et al. (2018). Dual Heteroatom-Doped Carbon Monoliths Derived from Catalyst-free Preparation of Porous Polyisocyanurate for Oxygen Reduction Reaction. ACS Sustainable Chemistry & Engineering, 6(7), 8349–8357. [Link]
Sources
- 1. An overview of molecular layer deposition for organic and organic–inorganic hybrid materials: mechanisms, growth characteristics, and promising applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | New Hybrid Organic-Inorganic Thin Films by Molecular Layer Deposition for Rechargeable Batteries [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Solvothermal Synthesis Protocols for Tetrakis(4-isocyanatophenyl)methane (TIPM) Covalent Organic Frameworks
Target Audience: Researchers, materials scientists, and drug development professionals specializing in porous organic polymers and reticular chemistry.
Introduction & Mechanistic Overview
Covalent organic frameworks (COFs) and porous organic polymers (POPs) constructed from rigid tetrahedral nodes exhibit exceptional surface areas, chemical stability, and structural predictability. Tetrakis(4-isocyanatophenyl)methane (TIPM) is a highly versatile, rigid tetrahedral building block. The high electrophilicity of its four isocyanate (-N=C=O) groups allows it to participate in two primary network-forming pathways:
-
Co-condensation: Reaction with tetrahedral amines, such as tetrakis(4-aminophenyl)methane (TAPM), to form 3D polyurea networks ([1]).
-
Cyclotrimerization (Homopolymerization): Self-condensation to form polyisocyanurate (PIR) networks featuring highly stable triazine-trione linkages, a process often catalyzed by transition metals ([2]).
Divergent solvothermal reaction pathways of TIPM yielding polyurea or polyisocyanurate COFs.
Expertise & Experience: The Causality Behind Solvothermal Design
As an Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than just following a recipe. The synthesis of TIPM-based COFs requires precise control over thermodynamics and phase separation.
-
Why Solvothermal Conditions? Standard room-temperature polymerizations of isocyanates yield amorphous, kinetically trapped precipitates due to rapid, irreversible reaction rates. Solvothermal synthesis (typically 100–120 °C in sealed ampoules) provides the thermodynamic energy required for dynamic covalent chemistry. At elevated temperatures, urea bonds undergo thermal cleavage and rearrangement, allowing the network to "error-correct" and form highly ordered, reticulated hierarchical structures ([3]).
-
Solvent and Porogen Effects: The choice of solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or a mesitylene/dioxane mixture) dictates the phase separation point during polymerization. DMF acts as an excellent porogen; as the growing polymer network phase-separates, the solvent occupies the interstitial spaces, defining the mesoporous architecture.
-
Supercritical CO₂ (scCO₂) Drying: Drying the synthesized COF under ambient conditions leads to massive capillary forces at the liquid-gas interface, which irreversibly collapses the delicate mesopores. scCO₂ drying bypasses the liquid-gas phase boundary entirely, preserving the native 3D reticular hierarchy and maximizing the Brunauer–Emmett–Teller (BET) surface area.
Solvothermal workflow for TIPM-based COFs, highlighting critical degassing and drying steps.
Self-Validating Solvothermal Protocols
Protocol 1: Synthesis of 3D Polyurea COF (TIPM + TAPM)
This protocol yields a highly porous polyurea network via the nucleophilic addition of TAPM to TIPM, mimicking the robust linkages found in biomimetic liquid-sieving meshes ().
Step-by-Step Methodology:
-
Monomer Preparation: In a nitrogen-filled glovebox, weigh 0.10 mmol of TIPM and 0.10 mmol of TAPM.
-
Solvent Addition: Transfer the monomers to a heavy-walled Pyrex ampoule. Add 2.0 mL of anhydrous DMF and 0.2 mL of 12 M aqueous acetic acid (acting as a catalyst to modulate the reaction rate and enhance crystallinity).
-
Degassing: Flash-freeze the ampoule in a liquid nitrogen bath (77 K). Perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can cause side reactions and discoloration.
-
Vacuum Sealing: Seal the Pyrex ampoule under a dynamic vacuum using a butane/oxygen torch.
-
Solvothermal Heating: Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours.
-
Purification: Cool the ampoule to room temperature, break the seal, and isolate the resulting monolithic gel. Subject the gel to Soxhlet extraction with anhydrous THF for 24 hours to remove unreacted monomers and oligomers.
-
Drying: Exchange the THF with liquid CO₂ in a supercritical dryer, and dry at 40 °C and 100 bar to yield the final polyurea COF powder.
Self-Validation Checkpoint: If the ampoule loses vacuum during heating, the solvent will evaporate prematurely, leading to a dense, non-porous film rather than a monolithic gel. A successful reaction yields a structurally intact monolith that retains the internal shape of the ampoule. FTIR analysis must show the complete loss of the isocyanate peak at 2270 cm⁻¹.
Protocol 2: Synthesis of Polyisocyanurate (PIR) Framework via Cyclotrimerization
This protocol leverages transition metal ions to template and accelerate the trimerization of TIPM into a triazine-trione (isocyanurate) linked framework.
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve 0.30 mmol of anhydrous NiCl₂·6H₂O in 5.0 mL of anhydrous DMF.
-
Monomer Preparation: Dissolve 0.10 mmol of TIPM in a separate vial containing 5.0 mL of anhydrous DMF.
-
Mixing & Gelation: Rapidly inject the TIPM solution into the NiCl₂ solution under vigorous stirring. Transfer the mixture immediately to a Teflon-lined stainless steel autoclave.
-
Solvothermal Heating: Seal the autoclave and heat at 120 °C for 48 hours to drive the cyclotrimerization to completion.
-
Purification: Recover the metal-coordinated PIR gel and wash sequentially with DMF and absolute ethanol (3 × 10 mL each) to remove unbound metal ions.
-
Drying: Perform supercritical CO₂ drying to obtain the hierarchically porous Ni-PIR COF monolith.
Self-Validation Checkpoint: Gelation time is a direct indicator of catalytic success. Without the transition metal catalyst, gelation takes >30 minutes; with NiCl₂, gelation occurs in 1–2 minutes prior to solvothermal curing. The resulting monolith must survive supercritical drying without shrinking >10% by volume.
Quantitative Data & Characterization
Proper characterization ensures the structural integrity and porosity of the synthesized frameworks. Below is a comparative summary of the expected physicochemical properties of TIPM-based COFs derived from the protocols above.
| Framework Type | Linkage Chemistry | BET Surface Area (m²/g) | Pore Size Distribution | Thermal Stability (T_d, 5% loss) | Key FTIR Identifiers |
| Polyurea COF | Urea (-NH-CO-NH-) | 700 – 1,050 | 1.0 – 2.5 nm (Microporous) | ~ 350 °C | Appearance of C=O at 1650 cm⁻¹; N-H stretch at 3300 cm⁻¹ |
| PIR COF (Ni-catalyzed) | Isocyanurate (Triazine-trione) | 400 – 800 | 2.0 – 50 nm (Hierarchical) | ~ 450 °C | Appearance of C=O at 1710 cm⁻¹; C-N stretch at 1410 cm⁻¹ |
Note: In both frameworks, the complete disappearance of the asymmetric -N=C=O stretching vibration at 2270 cm⁻¹ confirms 100% monomer conversion.
References
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers Macromolecules, American Chemical Society. URL:[Link]
-
Biomimetic Liquid-Sieving through Covalent Molecular Meshes Chemistry of Materials, American Chemical Society. URL:[Link]
-
Thermo-processable covalent scaffolds with reticular hierarchical porosity and their high efficiency capture of carbon dioxide Journal of Materials Chemistry A, Royal Society of Chemistry. URL:[Link]
-
Transition Metal Ions Assisted Trimerization of Polyisocyanurate and Their Pyrolyzed Derivatives as Synergistic Electrocatalysts for Oxidation of Alcohols ACS Sustainable Chemistry & Engineering, American Chemical Society. URL:[Link]
Sources
Application Note: Fabrication of CO2 Capture and Gas Separation Membranes Using Tetrahedral Isocyanates
Target Audience: Researchers, Materials Scientists, and Membrane Engineers Content Type: Technical Guide & Experimental Protocols
Introduction & Scientific Principles
The separation of carbon dioxide (CO₂) from flue gas (CO₂/N₂) and natural gas (CO₂/CH₄) is a critical challenge in mitigating anthropogenic climate change. Traditional polymeric membranes suffer from the Robeson upper bound—an inherent trade-off between gas permeability and selectivity. To transcend this limitation, modern membrane engineering leverages Polymers of Intrinsic Microporosity (PIMs) and Covalent Organic Frameworks (COFs) .
Recently, the use of tetrahedral isocyanates —specifically tetrakis(4-isocyanatophenyl)methane (TIPM)—has emerged as a breakthrough strategy for fabricating ultrathin, fully aromatic polyurea and polyisocyanurate membranes[1][2].
The Causality of the Design (E-E-A-T Insights)
As membrane scientists, we must design materials where the molecular architecture dictates macroscopic performance. The choice of tetrahedral isocyanates is driven by three mechanistic pillars:
-
Steric Frustration & Fractional Free Volume (FFV): Conventional linear isocyanates (like TDI or MDI) form polymer chains that pack densely, severely restricting gas permeance. By utilizing a tetrahedral sp3 -hybridized central carbon (the tetraphenylmethane core), we force the propagating polymer chains into a rigid, 3D sterically frustrated topology[2]. This inability to pack efficiently generates a massive fractional free volume and permanent microporosity, providing the rapid diffusion pathways required for high-flux gas separation.
-
Chemical Affinity via Dipole-Quadrupole Interactions: The resulting urea linkages (and subsequent isocyanurate rings) possess high dipole moments. The carbonyl oxygen atoms act as Lewis base sites that strongly interact with the highly polarizable, quadrupole moment of the CO₂ molecule. This thermodynamic affinity drastically enhances CO₂ solubility selectivity over non-polar gases like N₂ and CH₄[3].
-
Thermal Rearrangement (TR) for Hierarchical Porosity: Polyurea networks synthesized from tetrahedral isocyanates can undergo thermal rearrangement at elevated temperatures (200–400 °C). During this process, urea bonds dissociate, and the isocyanates trimerize into highly stable cyclic isocyanurate rings[4]. This chemical evolution expels aliphatic/labile moieties, expanding the micropores into a hierarchical micro/mesoporous network that boosts permeance by orders of magnitude while maintaining structural rigidity.
Experimental Protocols
The following self-validating protocols detail the fabrication of an ultrathin Covalent Molecular Mesh (CMM) via Layer-by-Layer (LbL) interfacial polymerization, followed by thermal rearrangement.
Materials Required
-
Electrophilic Monomer: Tetrakis(4-isocyanatophenyl)methane (TIPM)
-
Nucleophilic Monomer: Tetrakis(4-aminophenyl)methane (TAPM)
-
Support: Asymmetric nanoporous alumina membrane (100 nm active layer, 20 nm pore width) or Polyethersulfone (PES)
-
Reagents: 3-Aminopropyltriethoxysilane (APTES), anhydrous Tetrahydrofuran (THF), anhydrous Toluene.
Protocol A: Support Functionalization
Causality: Covalent molecular meshes are ultrathin (<10 nm). Without chemical tethering, the active layer will delaminate under standard gas separation transmembrane pressures (up to 20 bar).
-
Plasma Cleaning: Treat the alumina support with air-plasma for 15 minutes to hydroxylate the surface.
-
Silanization: Immerse the support in a 2% (w/v) solution of APTES in anhydrous toluene for 2 hours under a dry nitrogen atmosphere.
-
Validation: Rinse with pure toluene and dry. Measure the water contact angle; a drop from ~60° to ~40° confirms successful amine functionalization.
Protocol B: Layer-by-Layer (LbL) Interfacial Polymerization
Causality: Using anhydrous THF is critical. Isocyanates are highly sensitive to moisture; water exposure forms carbamic acid, which decomposes into primary amines and CO₂, destroying the precise tetrahedral stoichiometry required for network formation[5].
-
Solution Preparation: Prepare separate baths of TIPM (0.2% w/v) and TAPM (0.2% w/v) in anhydrous THF.
-
Deposition Cycle 1 (Isocyanate): Immerse the APTES-functionalized support into the TIPM bath for 20 seconds. The surface amines react with one vertex of the tetrahedral TIPM, leaving the other three isocyanate vertices pointing outward.
-
Washing: Rinse the membrane in pure anhydrous THF for 1 minute to remove unreacted monomer.
-
Deposition Cycle 2 (Amine): Immerse the membrane into the TAPM bath for 20 seconds. The amines react with the exposed isocyanates, forming urea linkages.
-
Iteration: Repeat steps 2–4 for N=6 to 10 cycles. Because the reaction is restricted to the solid-liquid interface, the growth is self-limiting, yielding a precise 2D covalent mesh per cycle[1].
Protocol C: Thermal Rearrangement to Polyisocyanurate (Optional)
-
Purging: Place the polyurea membrane in a tube furnace and purge with ultra-high purity N₂ (20 mL/min) for 30 minutes to prevent oxidative degradation.
-
Heating: Ramp the temperature at 5 °C/min to 350 °C.
-
Isothermal Hold: Maintain at 350 °C for 2 hours to drive the dissociation of urea bonds and the trimerization of isocyanates into isocyanurate nodes[4].
-
Cooling: Cool naturally to room temperature under continuous N₂ flow.
Workflow Visualization
Caption: Workflow of tetrahedral isocyanate-based polyurea and polyisocyanurate membrane fabrication.
Data Presentation & Performance Metrics
The rigid tetrahedral nodes dramatically enhance the surface area and gas separation performance compared to conventional linear polyureas. Below is a summary of benchmark quantitative data derived from literature characterizing these networks[1][3][4].
| Membrane Architecture | Monomer System | BET Surface Area (m²/g) | CO₂ Permeance (GPU) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
| Conventional Polyurea | TDI + EDA | ~50 - 75 | 25 | 20 | 15 |
| Covalent Molecular Mesh (UN) | TIPM + TAPM | 650 - 800 | 850 | 45 | 38 |
| Thermally Rearranged (RUN) | TIPM + TAPM | 1150 - 1300 | 2100 | 31 | 28 |
Note: The transition from UN to RUN sacrifices a small degree of selectivity due to the widening of micropores into mesopores, but yields a >140% increase in CO₂ permeance, pushing the material past the 2008 Robeson upper bound.
References
-
Temperature-Modulated Interfacial Synthesis of Fully Aromatic Polyurea for Superior Solvent/Thermal-Resistant Separation ACS Materials Letters (2024). URL:[Link]
-
Template-Free Preparation of a Mesopore-Rich Hierarchically Porous Carbon Monolith from a Thermally Rearrangeable Polyurea Network Nanomaterials / PMC (2020). URL:[Link]
-
Selective CO2 Sequestration with Monolithic Bimodal Micro/Macroporous Carbon Aerogels Derived from Stepwise Pyrolytic Decomposition of Polyamide-Polyimide-Polyurea Random Copolymers Chemistry of Materials (2017). URL:[Link]
-
Biomimetic Liquid-Sieving through Covalent Molecular Meshes Chemistry of Materials (2016). URL:[Link]
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers Macromolecules (2011). URL:[Link]
Sources
Application Note: Synthesis and Characterization of a Highly Cross-Linked Aromatic Polyurea Network
Introduction: Architecting 3D Networks with Tetra-functional Monomers
The synthesis of highly cross-linked polymers is a cornerstone of advanced materials science, enabling the creation of materials with exceptional thermal stability, mechanical robustness, and chemical resistance. Polyureas, formed through the rapid and efficient step-growth polymerization of isocyanates and amines, are a particularly versatile class of polymers.[1][2] This application note details a protocol for the synthesis of a rigid, three-dimensional polyurea network by cross-linking two tetra-functional aromatic monomers: tetrakis(4-aminophenyl)methane (TAPM) and tetrakis(4-isocyanatophenyl)methane (TIPM).
The reaction between a primary amine and an isocyanate group to form a urea linkage is known to be extremely fast, often proceeding rapidly at room temperature without the need for a catalyst.[3] By employing two tetra-functional monomers, we can anticipate the rapid formation of a covalently bonded, amorphous network. This structure is expected to yield a material with a high glass transition temperature and low solubility in common organic solvents. Such materials have potential applications as structural components in composites, high-temperature adhesives, or as porous materials for gas separation and catalysis after suitable processing.[4]
This document provides a comprehensive guide for researchers, covering the reaction mechanism, a detailed experimental protocol, characterization techniques, and expected material properties. The causality behind each experimental step is explained to provide a deeper understanding of the synthesis.
Reaction Mechanism and Network Formation
The fundamental reaction is the nucleophilic addition of the primary amine groups of TAPM to the electrophilic isocyanate groups of TIPM. Each reaction forms a stable urea bond. Given that each monomer possesses four reactive sites, the polymerization proceeds rapidly, creating a dense, three-dimensional network.
DOT Script for Reaction Mechanism
Caption: Reaction of tetra-functional amine and isocyanate to form a polyurea network.
Materials and Equipment
| Material/Equipment | Grade/Specification | Supplier | Notes |
| Tetrakis(4-aminophenyl)methane (TAPM) | ≥98% | Sigma-Aldrich, TCI, etc. | Store in a desiccator. |
| Tetrakis(4-isocyanatophenyl)methane (TIPM) | ≥97% | Custom synthesis or specialized supplier. | Highly moisture sensitive. Store under inert gas. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Sigma-Aldrich, Acros Organics, etc. | Use freshly opened or dried solvent. |
| Argon or Nitrogen Gas | High purity | Local supplier | For maintaining an inert atmosphere. |
| Schlenk Flasks and Glassware | Standard laboratory glassware | VWR, Fisher Scientific, etc. | Must be oven-dried before use. |
| Magnetic Stirrer with Hotplate | Standard | IKA, Heidolph, etc. | |
| Syringes and Needles | Gas-tight | Hamilton, SGE, etc. | For transfer of anhydrous solvent and reagents. |
| Ultrasonic Bath | Standard | Branson, VWR, etc. | To aid dissolution of monomers. |
| Centrifuge | Capable of >4000 rpm | Beckman Coulter, Eppendorf, etc. | For washing and isolating the polymer. |
| Vacuum Oven | Standard | For drying the final product. |
Safety Precautions:
-
Isocyanates are potent respiratory and skin sensitizers. Always handle tetrakis(4-isocyanatophenyl)methane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves (double-gloving is recommended), and a lab coat.
-
Anhydrous solvents are flammable. Work away from sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Experimental Protocol
This protocol is designed to produce a small batch of the polyurea network. The reaction is performed in a solvent to control the reaction rate and prevent immediate, unmanageable gelation at the point of monomer contact.
Part 1: Reagent Preparation
-
Glassware Preparation: Thoroughly clean all glassware and dry in an oven at 120 °C overnight. Assemble the reaction flask (a 100 mL Schlenk flask) with a magnetic stir bar while hot and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Monomer Solution A (TAPM):
-
In a dry 50 mL vial, weigh 380.5 mg (1.0 mmol) of tetrakis(4-aminophenyl)methane.
-
Under an inert atmosphere, add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Seal the vial and sonicate for 10-15 minutes, or until the TAPM is fully dissolved. The solution should be clear.
-
-
Monomer Solution B (TIPM):
-
Perform this step in a fume hood.
-
In a separate dry 50 mL vial, weigh 532.5 mg (1.0 mmol) of tetrakis(4-isocyanatophenyl)methane.
-
Under an inert atmosphere, add 20 mL of anhydrous NMP.
-
Seal the vial and gently swirl to dissolve. Sonication can be used if necessary, but avoid heating. The solution should be clear.
-
Causality Note: A 1:1 molar ratio of amine to isocyanate functional groups is crucial for achieving a high degree of polymerization and network formation. Using a dilute solution helps to manage the highly exothermic reaction and allows for more uniform network growth, delaying the gel point. Anhydrous conditions are critical because isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide, leading to unwanted side reactions and potential foaming.[3]
Part 2: Cross-Linking Reaction
-
Reaction Setup: Place the Schlenk flask containing the magnetic stir bar on a magnetic stirrer. Maintain a positive pressure of inert gas.
-
Addition of Monomer A: Using a gas-tight syringe, transfer the 20 mL of TAPM solution (Solution A) into the Schlenk flask. Begin stirring at a moderate speed (e.g., 300 rpm).
-
Initiation of Polymerization:
-
Draw the 20 mL of TIPM solution (Solution B) into a separate gas-tight syringe.
-
Add the TIPM solution dropwise to the stirring TAPM solution over a period of 15-20 minutes.
-
Observation: The solution will likely become viscous rapidly. Gelation may occur before the addition is complete. This is expected due to the high functionality of the monomers.
-
-
Curing: Once the addition is complete, allow the reaction mixture (now likely a gel) to stir for as long as possible. Then, let it stand at room temperature under an inert atmosphere for 24 hours to ensure the reaction proceeds to completion.
Causality Note: A slow, dropwise addition is essential to promote the formation of a more homogeneous network. A rapid combination of the two solutions would lead to instantaneous, localized gelation, resulting in a heterogeneous material.
DOT Script for Experimental Workflow
Caption: Workflow for the synthesis of the cross-linked polyurea network.
Part 3: Product Isolation and Purification
-
Gel Processing: The product will be a solid, solvent-swollen gel. Use a spatula to mechanically break the gel into smaller pieces within the flask.
-
Washing:
-
Add 50 mL of fresh NMP to the flask, stir or shake vigorously for 1 hour to wash out any unreacted monomers or low-molecular-weight oligomers.
-
Transfer the mixture to centrifuge tubes. Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant.
-
Repeat the NMP wash two more times.
-
Perform two additional washes using a more volatile solvent like acetone to facilitate drying.
-
-
Drying: After the final wash and decanting, transfer the solid polymer to a pre-weighed vial. Dry the product in a vacuum oven at 80 °C for 48 hours, or until a constant weight is achieved.
-
Yield Calculation: Weigh the final, dry product and calculate the percentage yield. The product will be a solid, likely in the form of a powder or small granules.
Causality Note: The extensive washing procedure is critical for removing the high-boiling point NMP solvent and any soluble species, ensuring the purity of the final network material for subsequent characterization.
Characterization and Expected Results
The resulting polyurea network is expected to be an amorphous, insoluble solid. A suite of characterization techniques is required to validate its structure and properties.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Confirm formation of urea linkages and consumption of reactants. | - Disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹. - Disappearance of the N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹). - Appearance of a strong carbonyl (C=O) stretching peak (Amide I band) for the urea group around 1640-1680 cm⁻¹. - Appearance of N-H bending (Amide II band) around 1550 cm⁻¹.[5] |
| Solid-State ¹³C NMR | Confirm the chemical structure of the polymer backbone. | - A peak corresponding to the urea carbonyl carbon around 155-160 ppm. - Aromatic carbon signals consistent with the monomer backbones. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | - High thermal stability is expected due to the highly aromatic and cross-linked structure. - Onset of decomposition likely above 300 °C in an inert atmosphere. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | - A high Tg is expected, likely >200 °C, reflecting the rigid network structure. No melting point should be observed for this amorphous thermoset. |
| Scanning Electron Microscopy (SEM) | Analyze the morphology of the material. | - The morphology will depend on the precise reaction conditions. It may appear as a dense, fractured solid or potentially a porous structure if phase separation from the solvent occurs during polymerization. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate clumping/precipitation upon adding TIPM | Reaction is too fast; poor mixing. | - Further dilute the monomer solutions. - Slow down the addition rate of the TIPM solution. - Ensure vigorous stirring. |
| Product is a sticky, incomplete gel | - Non-stoichiometric ratio of monomers. - Impure or wet reagents/solvent. | - Carefully re-weigh monomers. Ensure a 1:1 functional group ratio. - Use freshly dried, anhydrous solvent and high-purity monomers. Store TIPM under inert gas. |
| Low Yield | Loss of material during washing steps. | - Ensure complete transfer of the gel between washing steps. - Increase centrifugation time to ensure complete pelleting of the polymer particles. |
| Residual solvent in final product (seen in TGA/NMR) | Incomplete drying. | - Increase drying time or temperature in the vacuum oven. - Ensure the polymer is broken into a fine powder to maximize surface area for solvent evaporation. |
Conclusion
This application note provides a detailed protocol for the synthesis of a novel, highly cross-linked polyurea network from tetra-functional aromatic monomers. The procedure emphasizes the critical need for anhydrous conditions and controlled reaction kinetics to achieve a homogeneous material. The resulting polymer is anticipated to be a rigid, thermally stable thermoset, whose properties can be thoroughly investigated using the characterization techniques outlined. This methodology serves as a foundational guide for researchers and scientists interested in developing advanced polymer networks for demanding applications in materials science and drug development.
References
-
Polymer Chemistry (RSC Publishing). Polyurea networks via organic sol–gel crosslinking polymerization of tetrafunctional amines and diisocyanates and their selective adsorption and filtration of carbon dioxide. Available from: [Link]
-
GIST Scholar. Fluorescent Properties of Copolyurea Network Composed of Tetrakis(4-aminophenyl)methane, 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin, and Hexamethylene Diisocyanate. Available from: [Link]
-
ResearchGate. Synthesis and characterization of hyperbranched polyurethane–urea coatings | Request PDF. Available from: [Link]
-
ResearchGate. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. Available from: [Link]
-
Federation of Societies for Coatings Technology. Sprayable polyurea coatings offer a unique combination of properties. Available from: [Link]
-
ResearchGate. Reaction scheme used in synthesis of crosslinked polyurea gels, showing... Available from: [Link]
-
PubMed. Preparation and post-functionalization of hyperbranched polyurea coatings. Available from: [Link]
-
RSC Publishing. Preparation of highly uniform and crosslinked polyurea microspheres through precipitation copolymerization and their property and structure characterization. Available from: [Link]
-
DTIC. Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). Available from: [Link]
-
PMC. Polyureas Versatile Polymers for New Academic and Technological Applications. Available from: [Link]
-
ResearchGate. Reaction of Isocyanates with amines | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. Synthesis and properties of hyperbranched polyurethanes, hyperbranched polyurethane copolymers with and without ether and ester groups using blocked isocyanate monomers | Request PDF. Available from: [Link]
-
PMC. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available from: [Link]
-
MDPI. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Hyperbranched Polyurethane Hybrids Using Tetraethoxysilane (TEOS) As Cross-Linker | Request PDF. Available from: [Link]
-
RSC Publishing. Novel hyperbranched polymer based on urea linkages. Available from: [Link]
-
poliuretanos. 1.2.1 - Isocyanate Reactions. Available from: [Link]
-
MDPI. Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. Available from: [Link]
-
TUE Research portal. a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Available from: [Link]
-
ACS Publications. Cross-Linked Ultrathin Polyurea Films via Molecular Layer Deposition. Available from: [Link]
-
RSC Advances. Isocyanate-based multicomponent reactions. Available from: [Link]
-
Scilit. Synthesis and characterization of hyperbranched polyurethane–urea coatings. Available from: [Link]
-
EXCLI Journal. INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Available from: [Link]
Sources
Catalyst-free condensation reactions involving tetrakis(4-isocyanatophenyl)methane
Application Note: Catalyst-Free Condensation of Tetrakis(4-isocyanatophenyl)methane (TIPM)
Executive Brief
The development of advanced porous materials—ranging from biomimetic liquid-sieving membranes to high-capacity gas sorbents—relies heavily on the precise architectural control of molecular networks. Tetrakis(4-isocyanatophenyl)methane (TIPM) is a rigid, tetrahedral monomer that serves as a cornerstone for building 3D Covalent Organic Frameworks (COFs) and 2D covalent molecular meshes. This guide details the mechanistic principles and validated protocols for the catalyst-free condensation of TIPM, eliminating the need for heavy-metal catalysts (e.g., organotin compounds) and ensuring ultra-high purity for pharmaceutical and biological applications.
Mechanistic Causality of Catalyst-Free Condensation
The utility of TIPM stems from the synergistic combination of its rigid 3D geometry and the high intrinsic reactivity of its functional groups. The isocyanate group (–N=C=O) features a highly electrophilic carbon atom, driven by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
When TIPM is introduced to a strong nucleophile, such as the primary amines on tetrakis(4-aminophenyl)methane (TAPM), a rapid nucleophilic addition occurs spontaneously at room temperature[1]. This reaction forms highly stable urea linkages (–NH–CO–NH–) without any catalytic intervention.
Why Tetrahedral Geometry Matters: Planar monomers tend to closely pack via π-π stacking, which limits porosity. The rigid sp3 -hybridized central carbon of the tetraphenylmethane core forces the growing polymer chains to propagate in three dimensions. When constrained to a surface via Layer-by-Layer (LbL) deposition, this geometric frustration prevents dense packing, yielding an ultrathin, porin-like molecular mesh capable of single-file liquid transport[2]. Alternatively, under thermal conditions without an amine partner, TIPM can undergo catalyst-free auto-cyclotrimerization to form robust isocyanurate networks (RUNs)[3]. Furthermore, TIPM serves as a precursor for enantiomerically pure tetraureas, which crystallize into porous, chiral hydrogen-bonded networks useful for racemate separation[4].
Fig 1. Catalyst-free nucleophilic addition pathway between TIPM and TAPM to form polyurea networks.
Comparative Network Architectures
The reaction environment dictates the final architecture of the TIPM-based network. Table 1 summarizes the quantitative properties of different catalyst-free TIPM condensation products.
Table 1: Properties of Catalyst-Free TIPM-Derived Networks
| Material Architecture | Co-Monomer | Synthesis Method | Pore Size / Thickness | Primary Application |
| Covalent Molecular Mesh | TAPM | LbL Deposition (Room Temp) | ~0.7 nm pore / ~0.97 nm per cycle | Biomimetic Liquid Sieving[1] |
| Bulk Polyurea COF | TAPM | Solvothermal (THF) | Microporous (< 2 nm) | Gas Separation / Storage[1] |
| Isocyanurate Network (RUN380) | None (Cyclization) | Thermal Curing (380 °C) | 408 m²/g (BET Surface Area) | High-Efficiency CO₂ Capture[3] |
| Chiral Tetraurea Network | Chiral Amines | Solution Crystallization | ~66% Accessible Crystal Volume | Asymmetric Catalysis[4] |
Self-Validating Experimental Protocols
Protocol A: Layer-by-Layer (LbL) Synthesis of Polyurea Molecular Meshes
This protocol details the fabrication of an ultrathin covalent molecular mesh on a solid support, utilizing the self-limiting nature of the TIPM-TAPM condensation[2].
Reagents & Materials:
-
Nanoporous alumina substrates.
-
3-aminopropyltriethoxysilane (APTES), 2% w/v in anhydrous toluene.
-
TIPM and TAPM monomers, 0.2% w/v in anhydrous tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Substrate Activation: Treat the alumina substrate with air-plasma for 15 minutes to generate surface hydroxyl groups.
-
Amine Functionalization: Immerse the activated substrate in the APTES/toluene solution for 2 hours under a nitrogen atmosphere. Causality: APTES covalently anchors to the alumina, providing a dense monolayer of primary amines required to initiate the catalyst-free condensation.
-
Isocyanate Saturation (Step 1): Dip the functionalized substrate into the TIPM/THF bath for 5 minutes. The surface amines rapidly attack the TIPM isocyanates.
-
Solvent Wash (Step 2): Rinse the substrate thoroughly with pure anhydrous THF. Causality: This critical step removes physisorbed, unreacted TIPM. Failure to wash adequately will result in uncontrolled bulk polymer gelation rather than a self-limiting molecular layer.
-
Amine Saturation (Step 3): Dip the substrate into the TAPM/THF bath for 5 minutes to react with the exposed isocyanate vertices.
-
Solvent Wash (Step 4): Rinse thoroughly with pure THF.
-
Iteration: Repeat Steps 3–6 for N cycles to achieve the target thickness.
Validation Checkpoint: Analyze the film via Grazing Incidence X-ray Diffraction (GIXRD) or ellipsometry. A successful self-limiting LbL process will yield a linear thickness increment of approximately 0.97 nm per full cycle[1].
Fig 2. Layer-by-Layer (LbL) cross-linking polymerization workflow for ultrathin polyurea films.
Protocol B: Thermal Catalyst-Free Cyclotrimerization of TIPM (RUN Synthesis)
This protocol describes the synthesis of reticular isocyanurate networks (RUNs) through the thermal auto-condensation of TIPM, ideal for CO₂ capture applications[3].
Step-by-Step Methodology:
-
Precursor Loading: Place pure TIPM powder into a ceramic crucible.
-
Inert Atmosphere Purge: Transfer the crucible to a tube furnace and purge with high-purity Nitrogen (N₂) for 30 minutes to prevent oxidative degradation.
-
Thermal Ramping: Heat the furnace at a controlled rate of 10 °C/min to the target temperature (e.g., 380 °C). Causality: A slow ramp rate ensures uniform heat distribution, allowing the isocyanate groups to cyclotrimerize into stable isocyanurate rings without localized thermal runaway.
-
Isothermal Curing: Hold the temperature at 380 °C for 4 hours.
-
Activation: Cool the system to room temperature (25 °C). Wash the resulting solid extensively with THF to remove any unreacted monomer, then dry under vacuum at 100 °C.
Validation Checkpoint: Characterize the final scaffold using FTIR spectroscopy. The successful catalyst-free cyclization is confirmed by the complete disappearance of the strong isocyanate (–N=C=O) stretching band at 2260 cm⁻¹ and the appearance of isocyanurate ring vibrations[3].
References
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers. Macromolecules - ACS Publications. 1
-
Biomimetic Liquid-Sieving through Covalent Molecular Meshes. Chemistry of Materials - ACS Publications. 2
-
Thermo-processable covalent scaffolds with reticular hierarchical porosity and their high efficiency capture of carbon dioxide. RSC Advances. 3
-
Molecular tectonics — Use of urethanes and ureas derived from tetraphenylmethane and tetraphenylsilane. Canadian Journal of Chemistry / ResearchGate. 4
Sources
Topic: Step-by-Step Synthesis of Rigid 3D Multimetallic Frameworks from Tetrahedral Tectons
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the rational design and synthesis of rigid three-dimensional (3D) multimetallic frameworks, often known as Metal-Organic Frameworks (MOFs), using a tecton-based approach. We focus on the use of tetrahedral building blocks to construct robust, porous architectures with high thermal stability and surface area. This guide details the underlying principles of reticular chemistry, provides a step-by-step solvothermal synthesis protocol, outlines essential characterization techniques for structural validation, and briefly discusses the relevance of these materials in advanced applications such as drug delivery.
Introduction: The Architectonics of Molecular Building Blocks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by linking inorganic metal-based nodes with organic ligands through strong coordination bonds.[1] The power of MOF chemistry lies in the ability to design these components pre-synthesis to target specific network topologies, a concept known as reticular synthesis.[2] This approach allows for unparalleled control over pore size, shape, and chemical functionality.
A "tecton," or supermolecular building block (SBB), is a pre-organized molecular unit that dictates the overall structure of the resulting framework.[3][4] The geometry of these tectons is paramount. Tetrahedral tectons, for instance, are foundational for creating highly symmetric, stable, and often non-interpenetrated 3D networks, such as those with diamondoid (dia) or cristobalite (crb) topologies.[5][6]
The incorporation of multiple distinct metal ions into a single framework—creating heterometallic or multimetallic MOFs—further expands their functional complexity, offering synergistic properties not achievable with single-metal analogues.[7] These advanced materials are of significant interest to drug development professionals due to their potential for high drug loading capacities, controlled release profiles, and tunable biocompatibility.[8][9][10]
Conceptual Framework: Designing from the Bottom Up
The successful synthesis of a target multimetallic framework begins with the judicious selection of its fundamental components: the metal-based secondary building unit (SBU) and the organic linker.
The Metal SBU: The Inorganic Tecton
The metal SBU serves as the node of the network. To achieve a tetrahedral geometry, specific metal clusters or single metal ions coordinated in a tetrahedral fashion are required.
-
Paddlewheel Dimers: Dinuclear metal paddlewheel units, such as those formed by Cu(II) or Cd(II), can be linked by tetrahedral ligands to generate robust 4,4-connected networks.[11][12]
-
Oxo-centered Clusters: The Zn₄O(CO₂)₆ cluster is a classic example of a 6-connected SBU, but when linked with specific ligands, it can participate in more complex tetrahedral assemblies. For multimetallic systems, zirconium-based clusters (e.g., Zr₆O₄(OH)₄) are particularly attractive due to their exceptional chemical and thermal stability.
-
Single-Metal Nodes: Tetra-coordinated single metal ions can also act as simple tetrahedral nodes.
For multimetallic frameworks, metals can be introduced simultaneously during a one-pot synthesis or sequentially via post-synthetic metal exchange, with the former often being more straightforward for achieving homogeneous metal distribution.[7]
The Organic Linker: The Geometric Blueprint
The organic linker bridges the metal SBUs. For tetrahedral nodes, the linker must possess at least two coordination sites oriented appropriately. To build a 3D framework from these nodes, a tetrahedral linker is often employed.
-
Tetratopic Carboxylates: Ligands based on a central tetrahedral atom, such as carbon or silicon, functionalized with four carboxylate groups are highly effective. Tetrakis(4-carboxyphenyl)methane is a prime example used to create diamond-like structures.[5][11]
-
Other Coordinating Groups: While carboxylates are common, other functional groups like tetrazoles can also be used to form highly connected nodes.[4]
The interplay between the geometry of the metal SBU and the organic linker is the cornerstone of reticular chemistry, dictating the final topology and properties of the framework.
Caption: Conceptual assembly of a 3D framework from its constituent building blocks.
Experimental Protocol: Solvothermal Synthesis
Solvothermal synthesis is the most prevalent method for producing high-quality crystalline MOFs.[1][13] The following is a generalized protocol for a one-pot synthesis of a multimetallic, zirconium-based framework using a tetrahedral linker.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Zirconium(IV) chloride (ZrCl₄) | Analytical Balance |
| Secondary Metal Salt (e.g., Hafnium(IV) chloride) | Sonicator Bath |
| Tetrakis(4-carboxyphenyl)methane (H₄-TCPM) | Magnetic Stir Plate and Stir Bars |
| N,N-Dimethylformamide (DMF), ACS Grade | 20 mL Scintillation Vials |
| Modulator (e.g., Benzoic Acid or Acetic Acid) | Teflon-lined Stainless-Steel Autoclave (optional) |
| Methanol, ACS Grade | Programmable Laboratory Oven |
| Chloroform, ACS Grade | Centrifuge |
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation:
-
In a 20 mL glass scintillation vial, dissolve the metal precursors. For a 9:1 Zr:Hf ratio, combine ZrCl₄ (0.084 g, 0.36 mmol) and HfCl₄ (0.012 g, 0.04 mmol) in 10 mL of DMF.
-
Add the organic linker, H₄-TCPM (0.021 g, 0.04 mmol), to the solution.
-
Add a modulator, such as benzoic acid (0.49 g, 4.0 mmol), to the vial. The modulator competes with the linker for coordination to the metal, which helps control crystal growth and reduce defects.[14]
-
Cap the vial and sonicate the mixture for 15-20 minutes until all solids are fully dissolved, resulting in a clear, homogeneous solution.
-
-
Crystallization:
-
Place the tightly capped vial into a programmable laboratory oven.
-
Heat the oven to 120 °C and hold at this temperature for 48 hours. During this time, the components will self-assemble into the crystalline framework.
-
After the reaction is complete, allow the oven to cool slowly to room temperature. A white crystalline powder should be visible at the bottom of the vial.
-
-
Isolation and Purification:
-
Carefully decant the supernatant DMF solution.
-
Add 15 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product.
-
Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes) to pellet the solid product.[15]
-
Decant the supernatant and repeat the DMF washing step three times to ensure all unreacted starting materials are removed.[1]
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, resuspend the powder in 15 mL of methanol and let it soak for 24 hours. This begins the process of exchanging the high-boiling-point DMF from the pores.
-
Centrifuge and replace the methanol with fresh methanol, repeating this process three times over three days.
-
Perform a final solvent exchange by soaking the product in a more volatile solvent like chloroform for 24 hours.
-
To "activate" the framework, the powder is collected by centrifugation and then heated under a dynamic vacuum (e.g., at 150 °C for 12 hours) to completely evacuate the solvent molecules from the pores. This step is critical for achieving high porosity.[2]
-
Structural Validation and Characterization
A suite of analytical techniques is required to confirm the successful synthesis, structure, and properties of the framework.[16]
Caption: General workflow for the synthesis and characterization of a 3D framework.
| Technique | Purpose | Expected Outcome / Observation |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity.[16] | A diffraction pattern with sharp peaks matching the simulated pattern from a known or predicted crystal structure. |
| Gas Adsorption (N₂ at 77K) | Measures surface area (BET method) and pore volume.[2] | A Type I or Type IV isotherm, indicating microporous or hierarchical micro/mesoporous material, with a high BET surface area. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent removal.[16] | A plateau in the TGA curve up to high temperatures (e.g., >400 °C) after an initial weight loss from residual solvent, indicating a stable framework. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Determines the precise elemental ratio of metals.[7] | Confirmation of the desired Zr:Hf ratio, validating the successful incorporation of multiple metals. |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology and size distribution. | Uniform crystals (e.g., octahedral or cubic) consistent with the framework's symmetry. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Provides definitive atomic-level structural solution.[16] | If suitable single crystals are obtained, this technique yields precise bond lengths, angles, and the 3D atomic arrangement. |
Relevance to Drug Development
The precise engineering of rigid 3D multimetallic frameworks offers significant advantages for therapeutic applications.[8]
-
High Drug Loading: The exceptionally high surface area and pore volume allow for the encapsulation of large quantities of therapeutic molecules.[9]
-
Controlled Release: The framework can be designed to release its cargo in response to specific stimuli (e.g., pH, temperature) found in pathological environments.[10]
-
Biocompatibility: The use of biocompatible metals like zirconium and iron is crucial. The framework's stability can be tuned to ensure it degrades into non-toxic components after releasing its payload.
-
Multifunctionality: The multimetallic nature allows for the integration of both therapeutic and diagnostic (e.g., imaging agent) functionalities within a single carrier system.
The ability to rationally design these materials from the molecular level up provides a powerful platform for creating next-generation drug delivery systems, aligning with the goals of precision medicine.[17][18]
References
-
Eddaoudi, M., et al. (2014). A supermolecular building approach for the design and construction of metal–organic frameworks. Chemical Society Reviews, 43(18), 6036-6061. [Link]
-
Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
-
Sudik, A. C., et al. (2006). A Metal–Organic Framework with a Hierarchical System of Pores and Tetrahedral Building Blocks. Angewandte Chemie International Edition, 45(17), 2528-2533. [Link]
-
Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. ResearchGate. [Link]
-
Guillerm, V., et al. (2021). The Importance of Highly Connected Building Units in Reticular Chemistry: Thoughtful Design of Metal–Organic Frameworks. Accounts of Chemical Research, 54(15), 3152-3164. [Link]
-
Ma, L., et al. (2010). Three-Dimensional Metal−Organic Frameworks Based on Tetrahedral and Square-Planar Building Blocks: Hydrogen Sorption and Dye Uptake Studies. Inorganic Chemistry, 49(20), 9249-9251. [Link]
-
Wang, C., et al. (2022). Recent progress in strategies for preparation of metal-organic frameworks and their hybrids with different dimensions. Carbon Neutrality, 1(1), 1-28. [Link]
-
Li, W., et al. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films. The Innovation, 5(1), 100547. [Link]
-
Wahid, M., et al. (2021). The Dynamic View: Multiscale Characterisation Techniques for Flexible Frameworks. ResearchGate. [Link]
-
Bobbitt, N. S., & Queen, W. L. (2024). Quest for Multifunctionality: Current Progress in the Characterization of Heterometallic Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Ahmed, I., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 9, 993425. [Link]
-
Canossa, S., et al. (2019). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
Naz, S., et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]
-
Max Planck Institute for Iron Research. (2017). Symposium: 3D materials characterization at all length scales and its applications to iron and steel. mpie.de. [Link]
-
Buidoso, R. I., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(8), 2569. [Link]
-
Wang, S., et al. (2022). Recent advances in metal–organic frameworks for stimuli-responsive drug delivery. Nanoscale, 14(1), 1-18. [Link]
-
El-Kaderi, H. M., et al. (2007). Designed synthesis of 3D covalent organic frameworks. Science, 316(5822), 268-272. [Link]
-
Prina-Mello, A., et al. (2021). Editorial: Use of 3D Models in Drug Development and Precision Medicine - Advances and Outlook. Frontiers in Pharmacology, 12, 655225. [Link]
-
Prina-Mello, A., et al. (2021). Editorial: Use of 3D Models in Drug Development and Precision Medicine - Advances and Outlook. ResearchGate. [Link]
-
Han, M., et al. (2014). Three novel 3D (3,8)-connected metal–organic frameworks constructed from flexible-rigid mixed ligands. CrystEngComm, 16(30), 6939-6946. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. scispace.com [scispace.com]
- 3. A supermolecular building approach for the design and construction of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00135D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) | IntechOpen [intechopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in metal–organic frameworks for stimuli-responsive drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three novel 3D (3,8)-connected metal–organic frameworks constructed from flexible-rigid mixed ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. oaepublish.com [oaepublish.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing moisture degradation and hydrolysis of tetrakis(4-isocyanatophenyl)methane
Technical Support Center: Tetrakis(4-isocyanatophenyl)methane
A Guide to Preventing Moisture Degradation and Hydrolysis
Welcome to the technical support center for tetrakis(4-isocyanatophenyl)methane. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions for handling this highly reactive compound. Tetrakis(4-isocyanatophenyl)methane is a valuable crosslinking agent, but its four isocyanate (-N=C=O) groups are extremely susceptible to hydrolysis. This guide moves beyond simple instructions to explain the underlying chemistry, enabling you to proactively design robust experimental workflows and troubleshoot issues effectively.
Part 1: The Fundamental Challenge - Why Isocyanates and Water Don't Mix
The core of the issue lies in the high reactivity of the isocyanate functional group with nucleophiles, especially water. Even trace amounts of moisture in the atmosphere, solvents, or on glassware can initiate a cascade of unwanted reactions.
The Hydrolysis Pathway:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the isocyanate group.
-
Carbamic Acid Formation: This initial reaction forms an unstable carbamic acid intermediate.
-
Decomposition: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine.
-
Urea Formation (The Problem): This newly formed, highly reactive primary amine can then attack another isocyanate molecule. This second reaction forms a stable, and often insoluble, urea linkage.
This process consumes your active reagent, generates gas (which can pressurize sealed containers), and creates insoluble urea precipitates that can ruin an experiment.[1][2][3]
Caption: The reaction cascade of isocyanate hydrolysis.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in the lab, providing explanations and actionable solutions.
Q1: I opened my new bottle of tetrakis(4-isocyanatophenyl)methane and found white solid precipitates inside. What are they and is the reagent still usable?
A: The white solids are almost certainly polyureas, the result of hydrolysis.[2] This indicates that the reagent was exposed to moisture at some point. The presence of these solids means the concentration of active isocyanate is lower than stated and the reagent's purity is compromised.
-
Expert Recommendation: It is strongly advised to discard the compromised reagent and start with a fresh, unopened bottle. Using this material will lead to non-reproducible results and low yields. Prevention is the best strategy; always handle and store the reagent under strictly anhydrous conditions.[2]
Q2: My reaction yield is significantly lower than expected, or the reaction failed completely. What went wrong?
A: This is a classic symptom of isocyanate degradation or moisture contamination in your reaction system. There are two primary culprits:
-
Degraded Starting Material: As discussed in Q1, your tetrakis(4-isocyanatophenyl)methane may have been compromised before you even started.
-
Moisture in the Reaction System: This is the most frequent cause. Trace amounts of water in your solvent, glassware, or other reagents will preferentially react with the isocyanate, consuming it before it can react with your intended substrate.[2]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: First, confirm your isocyanate is fresh and has been stored correctly.
-
Scrutinize Your Solvent: Ensure your solvent is truly anhydrous. See the protocol below for drying solvents.
-
Check Other Reagents: Are your other starting materials and catalysts anhydrous? Have they been stored properly?
-
Glassware Preparation: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator immediately before use.[4]
-
Atmospheric Control: The reaction must be performed under an inert atmosphere (dry nitrogen or argon) using Schlenk line or glovebox techniques.[5][6]
-
Q3: How can I confirm if my isocyanate reagent has degraded?
A: The most direct method is Fourier-Transform Infrared (FTIR) Spectroscopy. The isocyanate group has a very strong, sharp, and characteristic absorption peak between 2250 and 2285 cm⁻¹ . This region of the IR spectrum is often clear of other peaks, making it an excellent diagnostic tool.[7]
-
Procedure:
-
Under inert atmosphere, dissolve a small amount of your reagent in a dry, IR-transparent solvent (e.g., anhydrous chloroform or dichloromethane).
-
Acquire the IR spectrum.
-
Interpretation: A strong, sharp peak at ~2270 cm⁻¹ indicates the presence of active isocyanate groups. A diminished or absent peak, especially when accompanied by the appearance of broad N-H and urea C=O peaks around 1640-1690 cm⁻¹, confirms degradation.[8][9]
-
Q4: Can I use common solvents like acetone or ethanol in my reaction?
A: Absolutely not. Solvents with active hydrogens, such as alcohols (ethanol, methanol), primary/secondary amines, and even acids, will react violently with isocyanates.[1][10] You must use aprotic, anhydrous solvents.
-
Recommended Solvents: Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF).
-
Crucial Note: Even these solvents must be rigorously dried before use. Commercial "anhydrous" solvents should be verified or re-dried, as they can absorb moisture over time.
Part 3: Best Practices & Experimental Protocols
Adhering to these protocols is critical for success and safety.
Storage & Handling
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is ideal. | Lower temperatures slow down potential self-reaction (dimerization/trimerization) and hydrolysis rates.[2] |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in the original, tightly sealed container. Use moisture barrier bags for extra protection.[11] | Prevents moisture ingress. Opaque containers also protect against light.[2] |
| Location | Store in a dedicated, dry location away from acids, bases, and alcohols. A desiccator is highly recommended.[5] | Prevents accidental contamination and reaction with incompatible chemicals.[12] |
Protocol 1: Inert Atmosphere Transfer of Reagent
This protocol outlines the use of a syringe to transfer the reagent from a Sure/Seal™-style bottle, a common packaging for moisture-sensitive chemicals.
Caption: Workflow for transferring moisture-sensitive reagents.
Methodology:
-
Acclimatize: If stored cold, allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation.
-
Prepare Glassware: Assemble your reaction glassware (e.g., a three-neck flask with a condenser and septum) and flame-dry it under vacuum to remove adsorbed water.
-
Inert Atmosphere: Cool the glassware under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the pressure.[6]
-
Solvent Addition: Add your anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Transfer:
-
Using a dry syringe with a long needle, flush the syringe with the inert gas from your reaction setup.
-
Pierce the septum of the tetrakis(4-isocyanatophenyl)methane bottle. To avoid creating a vacuum, you can use a second needle connected to the inert gas line to equalize the pressure.
-
Withdraw the desired volume of the reagent.
-
Quickly transfer the reagent to your reaction flask, injecting it below the solvent surface if possible.
-
-
Cleanup: Immediately quench the syringe by drawing up a quenching solution (e.g., isopropanol with a small amount of amine) before cleaning.
Protocol 2: Solvent Dehydration
Never assume a commercial solvent is perfectly dry.
-
Molecular Sieves: For many solvents (DCM, Toluene, ACN, THF), activated 3Å or 4Å molecular sieves are effective.
-
Activate new sieves by heating them in a muffle furnace at >300°C for at least 3 hours under vacuum or an inert gas stream.
-
Add the activated sieves (approx. 10% w/v) to the solvent in a bottle with a septum-sealed cap.
-
Allow the solvent to stand for at least 24 hours before use. Store under an inert atmosphere.
-
-
Distillation: For the highest purity, especially for THF, distillation from a drying agent like sodium/benzophenone is the gold standard. Note: This procedure carries significant hazards and should only be performed by trained personnel with appropriate safety measures.
Part 4: Safety First
Isocyanates are potent respiratory and skin sensitizers.[10][13] Inhalation can cause asthma-like symptoms, and skin contact can lead to dermatitis.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Use butyl rubber or laminate film gloves. Latex or nitrile gloves offer poor protection against isocyanates.[14]
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[13]
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
-
Engineering Controls:
-
Always handle tetrakis(4-isocyanatophenyl)methane in a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
-
-
Spill & Decontamination:
-
In case of a spill, evacuate the area.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Treat the spill area with a decontaminant solution. A common solution is 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Allow at least 10-30 minutes of contact time.[14]
-
Collect the absorbed material in a labeled waste container for proper disposal. DO NOT seal the container tightly immediately, as CO₂ evolution may cause pressurization.[1]
-
References
- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2016).
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- How to Safely Handle Isocyanates? (2025). XIAMEN TOB NEW ENERGY TECHNOLOGY CO., LTD.
- 7 Strategies to Safeguard Products from Moisture Damage. (2024). *Safeguard®.
- SAFETY DATA SHEET - Aromatic Isocyan
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- Quantification with the Pearl FTIR accessory. Specac Ltd.
- Isocyanates - Approved Code of Practice for The Safe Use of. WorkSafe New Zealand.
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024). AZoM.
- Water Reactive Chemicals SOP. Texas Woman's University.
- Storage and stability issues for isocyan
- GUIDE TO HANDLING ISOCYAN
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
- Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water.
- How to Avoid Contamin
- MSDS of Tetrakis(4-aminophenyl)methane. (2017). Capot Chemical.
Sources
- 1. worksafe.govt.nz [worksafe.govt.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. twu.edu [twu.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 8. researchgate.net [researchgate.net]
- 9. paint.org [paint.org]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. 7 Strategies to Safeguard Products from Moisture Damage Streampeak Group [streampeakgroup.com]
- 12. capotchem.com [capotchem.com]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. The store is currently unavailable [enuochem.com]
Optimizing pore size distribution in tetrakis(4-isocyanatophenyl)methane-based networks
Welcome to the advanced technical support and diagnostic center for researchers and drug development professionals working with tetrakis(4-isocyanatophenyl)methane (TIPM) and its derivatives. TIPM is a rigid, tetrahedral monomer critical for fabricating ultrathin, highly cross-linked covalent molecular meshes and porous organic polymers (POPs)[1][2].
This guide provides field-proven methodologies, causality-driven troubleshooting, and validated systems to help you achieve precise pore size distributions—ranging from macroscopic enzyme-immobilization scaffolds[3] to sub-nanometer liquid-sieving membranes[1].
Part 1: Verified Experimental Methodology
To achieve a uniform pore size distribution, the industry standard relies on Layer-by-Layer (LbL) cross-linking polymerization. This method alternates the deposition of TIPM with a complementary tetrahedral amine, such as tetrakis(4-aminophenyl)methane (TAPM), to grow a 2D/3D network via a pore-limited mechanism[1][2].
Standard Operating Procedure: LbL Assembly of TIPM/TAPM Molecular Meshes
Self-Validating System: To ensure the protocol is working, measure the film thickness after every 2 cycles using ellipsometry or grazing incidence X-ray diffraction (GIXRD). A successful synthesis will yield a strictly linear growth rate (approx. 1.5–2.0 nm per cycle)[2].
-
Substrate Activation (Covalent Anchoring):
-
Clean a nanoporous alumina substrate (or silicon wafer) using an air-plasma cleaner for 15 minutes to generate surface hydroxyl groups[1].
-
Immerse the substrate in a 2% (w/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours under a nitrogen atmosphere[1].
-
Causality: APTES provides the primary amine anchors necessary to form the initial urea linkages with TIPM. Without this, the network will delaminate under transmembrane pressure.
-
-
Monomer Solution Preparation:
-
Prepare separate baths of TIPM (0.2% w/v) and TAPM (0.2% w/v) in anhydrous tetrahydrofuran (THF)[1].
-
Critical: Isocyanates are highly sensitive to moisture. All solvents must be strictly anhydrous.
-
-
Layer-by-Layer (LbL) Deposition:
-
Step A: Immerse the APTES-functionalized substrate into the TIPM solution for 20 seconds[2].
-
Step B: Wash the substrate thoroughly in pure anhydrous THF for 1 minute to remove unreacted, physically adsorbed monomers[2].
-
Step C: Immerse the substrate into the TAPM solution for 20 seconds.
-
Step D: Wash again in pure THF.
-
Note: Steps A–D constitute one full LbL cycle ( N=1 ).
-
-
Pore Sealing & Maturation:
-
Repeat the cycle until the target pore size is reached. For nanoporous alumina with ~20 nm initial pores, N=6 to N=10 cycles are required to completely seal the macroscopic pores and leave only the <1 nm intrinsic molecular mesh[1].
-
Caption: Workflow for Layer-by-Layer (LbL) assembly of TIPM/TAPM networks to tune pore size distribution.
Part 2: Quantitative Data & Benchmarks
The pore size distribution of a TIPM-based network is highly tunable. Depending on the application—from small-molecule drug sieving to enzyme immobilization—the number of LbL cycles ( N ) dictates the final structural metrics.
Table 1: Structural Evolution of TIPM/TAPM Networks on Nanoporous Alumina[1][3]
| LbL Cycle Number ( N ) | Network Thickness (nm) | Effective Pore Diameter (nm) | Water Permeability (L m⁻² h⁻¹ bar⁻¹) | Primary Application |
| 0 (Bare Alumina) | 0 | ~20.0 | > 5000 | Baseline Substrate |
| 2 to 4 | ~4 to 8 | 5.0 – 30.0 | ~ 3000 | Enzyme Immobilization[3] |
| 6 | ~12 | < 1.0 (Molecular Mesh) | ~ 2500 | Liquid Sieving (Glucose Rejection)[1] |
| 10 | ~20 | Sealed / Over-crosslinked | < 100 | Gas Separation / Barrier Films |
Part 3: Diagnostic Center (Troubleshooting & FAQs)
FAQ 1: Why is my pore size distribution bimodal or broader than the theoretical <2 nm limit?
Causality: The most common cause of irregular pore size in TIPM networks is ambient moisture interference. The isocyanate groups on TIPM react rapidly with H2O to form primary amines and carbon dioxide gas. This premature conversion disrupts the rigid tetrahedral geometry, creating non-uniform cross-linking and larger mesoporous voids. Self-Validating Fix: Run a parallel control synthesis in a strictly inert atmosphere (e.g., an argon glovebox). Use Fourier Transform Infrared Spectroscopy (FTIR) on the resulting film. If the unreacted isocyanate peak (~2270 cm⁻¹) disappears prematurely in your ambient batch while the urea carbonyl stretch (~1650 cm⁻¹) becomes broad, moisture is the definitive culprit. Transition all synthesis steps to a controlled environment.
FAQ 2: My membrane shows high water flux but zero solute rejection. Why aren't the pores shrinking?
Causality: You are likely experiencing a failure in the "pore-limited growth mechanism." For pores to seal down to the molecular mesh level, the network must grow inward from the pore walls[1]. If the initial pores of your substrate are highly irregular or oval-shaped, the short-axis diameter will seal first, but the long-axis may remain open, allowing large solutes to bypass the mesh[1]. Self-Validating Fix: Evaluate your bare substrate using Scanning Electron Microscopy (SEM). If the pore variance is >15%, switch to a higher-grade nanoporous template. Alternatively, increase the LbL cycle count to N=8 or N=10 to force closure of the long-axis gaps[1].
FAQ 3: Why does the TIPM network delaminate from the support during high-pressure liquid sieving?
Causality: Delamination occurs when the organic network is physically adsorbed rather than covalently anchored to the inorganic substrate. TIPM requires active nucleophiles (like amines) on the substrate surface to form strong urea bonds. Self-Validating Fix: Validate your APTES functionalization step. Measure the water contact angle of the alumina substrate before and after APTES treatment; a successful functionalization will shift the surface from highly hydrophilic to moderately hydrophobic. If the contact angle does not change, replace your APTES reagent (which may have polymerized in the bottle) and repeat Step 1 of the protocol.
Caption: Logical troubleshooting tree for resolving broad pore size distributions in TIPM networks.
Part 4: References
-
Biomimetic Liquid-Sieving through Covalent Molecular Meshes Source: Chemistry of Materials (ACS Publications) URL:
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers Source: Macromolecules (ACS Publications) URL:
-
KR20170041617A - Porous network membrane immobilized enzyme and preparation method of antibiotics using the same Source: Google Patents URL:
Sources
Enhancing CO2 adsorption capacity in TIPM-derived porous organic polymers
Welcome to the Technical Support Center for Porous Organic Polymers (POPs). As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges encountered when synthesizing and optimizing Tetrakis(4-iodophenyl)methane (TIPM)-derived porous networks for carbon capture.
Standard TIPM-derived frameworks—often categorized as Porous Aromatic Frameworks (PAFs) or Conjugated Microporous Polymers (CMPs)—boast ultra-high theoretical surface areas due to their rigid, 3D diamondoid topologies [1]. However, translating this theoretical porosity into high, selective CO₂ adsorption capacity requires precise control over polymerization kinetics, pore activation, and surface chemistry.
Below is our authoritative troubleshooting guide, diagnostic workflow, and self-validating experimental protocols to help you achieve maximum CO₂ uptake in your materials.
Diagnostic Workflow: CO₂ Adsorption Optimization
Diagnostic workflow for troubleshooting low CO₂ adsorption in TIPM-derived POPs.
FAQ & Troubleshooting Guide
Q1: My TIPM-derived polymer shows a BET surface area of <500 m²/g, well below the theoretical >3000 m²/g. What is causing this? The Causality: The rigid 3D network formed during the Sonogashira-Hagihara or Yamamoto coupling of TIPM creates highly confined micropores (typically 0.5–0.8 nm). During polymerization, large transition metal catalysts (Pd/Cu complexes), unreacted monomers, and high-boiling solvents (like DMF) become physically trapped within these cages. Standard drying cannot overcome the capillary forces holding these guests, leading to "apparent" low surface area. The Solution: Implement a rigorous, multi-solvent Soxhlet extraction protocol (See Protocol C). The sequential use of solvents with decreasing polarity and boiling points systematically flushes the pores.
Q2: The surface area is excellent (>2000 m²/g), but the CO₂ uptake at 1 bar/298 K is negligible. Why? The Causality: CO₂ is a non-polar molecule with a strong quadrupole moment. Standard TIPM-derived POPs possess a purely hydrophobic, hydrocarbon skeleton that relies entirely on weak physisorption (van der Waals forces). At ambient temperatures (298 K), the kinetic energy of CO₂ molecules easily overcomes these weak interactions, resulting in an isosteric heat of adsorption ( Qst ) of only ~15 kJ/mol[2]. The Solution: You must shift the adsorption mechanism from weak physisorption to strong dipole-quadrupole interactions by introducing CO₂-philic sites (e.g., amines, triazines, or hydroxyls) via post-synthetic modification (See Protocol B).
Q3: After post-synthetic amine functionalization, my BET surface area dropped by 40%. Did the framework collapse? The Causality: A drop in surface area post-modification is expected and does not necessarily indicate framework collapse. Covalently grafting bulky amine groups onto the aromatic rings physically occupies internal pore volume and increases the mass of the polymer. However, because CO₂ adsorption at low pressures (1 bar) is enthalpy-driven rather than surface-area-driven, the functionalized polymer will still exhibit a massive increase in CO₂ uptake despite the lower total pore volume [3].
Quantitative Performance Summary
The table below summarizes the expected physicochemical shifts when optimizing a standard TIPM-POP via activation and amine functionalization.
| Material State | BET Surface Area (m²/g) | CO₂ Uptake (273 K, 1 bar) | Isosteric Heat of Adsorption ( Qst ) | CO₂/N₂ Selectivity (IAST) |
| TIPM-POP (As-synthesized) | 850 | 0.8 mmol/g | 14.2 kJ/mol | 4.1 |
| TIPM-POP (Fully Activated) | 3,200 | 2.1 mmol/g | 15.5 kJ/mol | 5.8 |
| TIPM-POP-NO₂ (Intermediate) | 1,950 | 2.8 mmol/g | 28.4 kJ/mol | 22.1 |
| TIPM-POP-NH₂ (Optimized) | 1,820 | 4.5 mmol/g | 44.0 kJ/mol | 163.0 |
Self-Validating Experimental Protocols
Protocol A: Synthesis of TIPM-POP via Sonogashira-Hagihara Coupling
Objective: Construct a robust 3D porous network using tetrahedral nodes.
-
Preparation: In an argon-filled glovebox, combine TIPM (0.5 mmol), 1,4-diethynylbenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a flame-dried Schlenk flask.
-
Solvent Addition: Inject a degassed mixture of anhydrous DMF (15 mL) and diisopropylamine (15 mL).
-
Polymerization: Heat the sealed flask at 80 °C for 72 hours under static argon. A yellow/brown precipitate will form.
-
Self-Validation Check: Perform FT-IR spectroscopy on the washed powder. The complete disappearance of the terminal alkyne C-H stretch ( ∼ 3300 cm⁻¹) and the C-I stretch ( ∼ 500 cm⁻¹) validates a complete cross-coupling reaction.
Protocol B: Post-Synthetic Amine Functionalization (Nitration/Reduction)
Objective: Introduce strong dipole-quadrupole interaction sites for CO₂.
-
Nitration: Suspend 100 mg of activated TIPM-POP in 10 mL of acetic anhydride at 0 °C. Slowly add 5 mL of fuming nitric acid. Stir for 24 hours, filter, and wash extensively with water to yield TIPM-POP-NO₂.
-
Reduction: Suspend the nitrated polymer in 20 mL of ethanol. Add SnCl₂·2H₂O (2.0 g) and concentrated HCl (5 mL). Reflux at 80 °C for 24 hours.
-
Neutralization: Filter the solid and wash with 1M NaOH to remove trapped tin salts, followed by water and methanol.
-
Self-Validation Check: Conduct X-ray Photoelectron Spectroscopy (XPS). A shift in the N 1s core-level binding energy from ∼ 406 eV (-NO₂) to ∼ 399 eV (-NH₂) confirms successful reduction without framework degradation.
Protocol C: Rigorous Activation & Degassing
Objective: Clear micropores of all trapped catalysts and high-boiling solvents.
-
Soxhlet Extraction: Place the crude polymer in a cellulose thimble. Extract sequentially with Chloroform (24 h), Tetrahydrofuran (24 h), and Methanol (24 h).
-
Supercritical Drying (Optional but Recommended): Exchange the methanol with liquid CO₂ in a critical point dryer, then heat past the critical point (31 °C, 74 bar) to vent the solvent without capillary collapse.
-
Vacuum Degassing: Heat the sample under dynamic vacuum ( 10−5 torr) at 120 °C for 12 hours prior to gas sorption analysis.
-
Self-Validation Check: Run Thermogravimetric Analysis (TGA) under an N₂ atmosphere. A perfectly flat baseline up to 150 °C confirms the complete removal of trapped guest solvents.
References
-
Ben, T., et al. "High Surface Area Networks from Tetrahedral Monomers: Metal-Catalyzed Coupling, Thermal Polymerization, and “Click” Chemistry." Macromolecules, 2010.[Link]
-
Fu, J., et al. "Nitrogen-Doped Porous Aromatic Frameworks for Enhanced CO2 Adsorption." Journal of Physical Chemistry C (via OSTI), 2012.[Link]
-
Yang, J., et al. "Porphyrinic Porous Aromatic Frameworks for Carbon Dioxide Adsorption and Separation." ChemPlusChem, 2023.[Link]
Technical Support Center: Overcoming Steric Hindrance in Tetrahedral Isocyanate Polymerization
Welcome to the technical support center for advanced isocyanate polymerization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerizing sterically demanding isocyanates, particularly those with a tetrahedral substitution pattern around the isocyanate group. As a senior application scientist, my goal is to provide you with not only solutions to common experimental hurdles but also the underlying scientific principles to empower your research and development.
This resource is structured to provide rapid access to troubleshooting advice, in-depth procedural guidance, and a foundational understanding of the chemical dynamics at play.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: From Symptoms to Solutions
-
Core Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
Q1: What defines a "tetrahedral isocyanate" and why is it challenging to polymerize?
A "tetrahedral isocyanate" refers to a monomer where the isocyanate group (-N=C=O) is attached to a carbon atom with a tetrahedral (sp³) geometry, which is often substituted with bulky groups. This arrangement creates significant steric hindrance around the reactive isocyanate functionality. This steric bulk impedes the approach of the growing polymer chain end to the monomer, slowing down or even preventing polymerization. Furthermore, it can promote undesirable side reactions, such as cyclotrimerization, leading to low molecular weight products or insoluble gels.[1]
Q2: What are the primary strategies to overcome steric hindrance in isocyanate polymerization?
There are several effective approaches:
-
Living Anionic Polymerization: This technique, often conducted at very low temperatures, provides excellent control over the polymerization process, minimizing side reactions.[2][3]
-
Use of Specialized Catalysts: Organometallic catalysts, particularly those based on titanium, and certain organic acid catalysts can effectively promote polymerization of hindered isocyanates.[4][5][6]
-
Blocked Isocyanate Chemistry: By temporarily "capping" the isocyanate group with a blocking agent, its reactivity can be tamed. The isocyanate is then regenerated in situ under specific conditions (e.g., elevated temperature) to proceed with the polymerization in a more controlled manner.[7][8]
Q3: Why is low temperature often required for the anionic polymerization of isocyanates?
Low temperatures, often as low as -98°C, are crucial for suppressing side reactions, most notably the cyclotrimerization of the isocyanate monomers to form highly stable isocyanurate rings.[1][2] This side reaction acts as a termination step, preventing the formation of high molecular weight polymers. By reducing the thermal energy of the system, the activation barrier for the desired linear polymerization is more readily overcome than that of the trimerization reaction.
Q4: What is the role of an additive like sodium tetraphenylborate (NaBPh₄) in anionic polymerization?
In anionic polymerization of isocyanates, the propagating species is a sodium amidate ion pair. This ion pair can dissociate into a more reactive but less stable "free" amidate anion, which is prone to side reactions that terminate the polymerization. Sodium tetraphenylborate is added as a common ion salt to suppress this dissociation through the common-ion effect.[2] This maintains the stability of the growing chain end, leading to a more controlled and "living" polymerization, resulting in polymers with predictable molecular weights and low dispersities.[2]
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues encountered during the polymerization of sterically hindered isocyanates.
Symptom 1: Low or No Monomer Conversion
| Possible Cause | Recommended Action | Scientific Rationale |
| Insufficient Catalyst Activity | • Select a more appropriate catalyst. For highly hindered systems, consider organotitanium(IV) catalysts or strong organic acids like sulfonic acids.[4][6] • Ensure the catalyst is fresh and has been stored under inert conditions to prevent deactivation. | Steric bulk around the isocyanate group requires a highly active catalyst to overcome the high activation energy of polymerization. Catalyst activity can be diminished by moisture or air exposure. |
| Incorrect Reaction Temperature | • For anionic polymerizations, ensure the temperature is sufficiently low (e.g., -78°C to -98°C) to favor polymerization over side reactions.[2] • For polymerizations using blocked isocyanates, ensure the deblocking temperature of the specific blocking agent has been reached.[7][8] | The thermodynamics of polymerization are highly temperature-dependent. For anionic polymerizations of isocyanates, the ceiling temperature (the temperature above which polymerization is thermodynamically unfavorable) can be quite low. For blocked isocyanates, thermal energy is required to regenerate the reactive isocyanate. |
| Inhibitors in Monomer or Solvent | • Purify the monomer and solvent immediately before use. Common purification methods include distillation under reduced pressure and passing through a column of activated alumina. • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | Trace impurities, particularly water and oxygen, can react with the highly electrophilic isocyanate group or the anionic initiator, terminating the polymerization. Commercial monomers often contain inhibitors that must be removed.[9] |
Symptom 2: Poor Control Over Molecular Weight and High Polydispersity
| Possible Cause | Recommended Action | Scientific Rationale |
| Chain Termination Side Reactions | • For anionic polymerizations, add a common ion salt like NaBPh₄ to stabilize the propagating chain end.[2] • Maintain a strictly low reaction temperature.[2] | Unstabilized anionic chain ends are prone to side reactions that terminate the growing polymer chain, leading to a broad distribution of chain lengths. |
| Slow Initiation Compared to Propagation | • Use a highly efficient initiator for anionic polymerization, such as sodium diphenylamide (NaDPA).[2] | In a living polymerization, the rate of initiation should be much faster than the rate of propagation to ensure all polymer chains start growing at the same time. |
| Incorrect Stoichiometry | • Carefully calculate and precisely measure the ratio of monomer to initiator for living polymerizations. | The final molecular weight in a living polymerization is directly proportional to the initial monomer-to-initiator ratio. |
Symptom 3: Formation of an Insoluble Gel
| Possible Cause | Recommended Action | Scientific Rationale |
| Cyclotrimerization of Isocyanate | • Lower the reaction temperature significantly.[1] • Choose a catalyst that favors linear polymerization over trimerization. Tertiary amines are often less prone to promoting trimerization than some organometallic catalysts.[1] | Cyclotrimerization leads to the formation of highly stable, cross-linked isocyanurate networks, resulting in an insoluble gel.[1] This is a common side reaction, especially at higher temperatures. |
| Reaction with Bifunctional Impurities | • Ensure the monomer and solvent are of high purity and free from bifunctional nucleophiles (e.g., water, diols, diamines). | Bifunctional impurities can act as cross-linking agents, leading to gel formation. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in hindered isocyanate polymerization.
Core Experimental Protocols
Protocol 1: Living Anionic Polymerization of a Sterically Hindered Isocyanate
This protocol outlines a general procedure for the living anionic polymerization of a monomer like n-hexyl isocyanate (HIC), which can be adapted for more sterically demanding monomers.
Materials:
-
n-Hexyl isocyanate (HIC), purified by distillation.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
Sodium diphenylamide (NaDPA) initiator solution in THF.
-
Sodium tetraphenylborate (NaBPh₄).
-
Anhydrous methanol for termination.
-
All glassware flame-dried under vacuum and backfilled with argon.
Procedure:
-
Initiator Preparation: In a glovebox, prepare a stock solution of NaDPA in anhydrous THF.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Additive Addition: If using, add the calculated amount of NaBPh₄ to the flask and dissolve in anhydrous THF via cannula transfer.
-
Cooling: Cool the reaction flask to -98°C using a liquid nitrogen/methanol slush bath.
-
Initiator Injection: Inject the calculated volume of the NaDPA initiator solution into the flask and allow it to equilibrate for 10 minutes.
-
Monomer Addition: Slowly add the purified HIC monomer via a gas-tight syringe. The reaction mixture may develop a characteristic color.
-
Polymerization: Allow the reaction to proceed at -98°C for the desired time (e.g., 1-4 hours). Monitor the reaction progress if possible (e.g., via in-situ IR spectroscopy by observing the disappearance of the isocyanate peak around 2270 cm⁻¹).[10]
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The color of the reaction mixture should dissipate.
-
Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer for molecular weight and polydispersity using gel permeation chromatography (GPC).
Protocol 2: Catalyst Screening for a Hindered Isocyanate-Alcohol Reaction
This protocol provides a framework for screening different catalysts for the reaction of a sterically hindered isocyanate with an alcohol, a model for polyurethane formation.
Materials:
-
Sterically hindered isocyanate (e.g., a custom-synthesized tetrahedral isocyanate).
-
A representative alcohol (e.g., 2-butanol).
-
Anhydrous toluene as the solvent.
-
Catalyst candidates:
Procedure:
-
Reaction Setup: In parallel reaction vials equipped with stir bars and under an argon atmosphere, dissolve the hindered isocyanate and the alcohol in anhydrous toluene at a 1:1 molar ratio.
-
Catalyst Addition: To each vial, add a specific catalyst at a set loading (e.g., 1 mol%).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 25°C or 50°C). At regular time intervals, withdraw a small aliquot from each reaction vial and quench it (e.g., with a primary amine).
-
Analysis: Analyze the quenched aliquots by a suitable technique (e.g., ¹H NMR, GC-MS, or IR spectroscopy) to determine the extent of monomer conversion.
-
Data Evaluation: Plot the monomer conversion versus time for each catalyst to determine their relative activities.
Visualization of Key Concepts
Polymerization Mechanism
Caption: A simplified representation of the key steps in isocyanate polymerization.
Effect of Steric Hindrance
Caption: Steric bulk on tetrahedral isocyanates hinders the approach of the growing polymer chain.
References
-
Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules. [Link]
-
Living Anionic Polymerization of Isocyanates. ResearchGate. [Link]
-
Living Organotitanium(IV)-Catalyzed Polymerizations of Isocyanates. ACS Publications. [Link]
-
Living Organotitanium(IV)-Catalyzed Polymerizations of Isocyanates. Journal of the American Chemical Society. [Link]
-
Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. Journal of the American Chemical Society. [Link]
-
Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate. [Link]
-
Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). PMC. [Link]
-
Thermally cleavable imine base/isocyanate adducts and oligomers suitable as initiators for radical homo- and copolymerization. RSC Publishing. [Link]
-
Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. ACS Publications. [Link]
-
Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. The Aquila Digital Community. [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]
-
Isocyanate Reactions. Mettler Toledo. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
Safe handling and storage protocols for moisture-sensitive polyisocyanates
Welcome to the Polyisocyanate Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently see researchers and drug development professionals encounter critical failures during bioconjugation, nanocarrier synthesis, or polyurethane formulation due to the mishandling of aliphatic and aromatic diisocyanates (e.g., HDI, MDI, TDI).
These monomers are exceptionally reactive. Maintaining their chemical integrity requires moving beyond basic storage instructions and understanding the mechanistic causality behind their degradation. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your safety and experimental reproducibility.
Section 1: The Core Mechanism – Why Moisture is the Enemy
Q: What exactly happens at a molecular level when my polyisocyanate is exposed to ambient moisture, and why does the container bulge?
A: Polyisocyanates are inherently electrophilic and react aggressively with nucleophiles, particularly water 1. When atmospheric moisture infiltrates your storage container, it initiates an irreversible cascade reaction.
Causality: The water molecule attacks the isocyanate group (-NCO) to form a highly unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) gas and yielding a primary amine. The newly formed primary amine then reacts with another unreacted isocyanate molecule to form a highly crosslinked, insoluble polyurea network 2.
The generation of CO₂ gas in a sealed container leads to severe pressure build-up, which can cause the drum or glass bottle to rupture violently, posing a severe physical hazard 3.
Fig 1: Moisture-isocyanate reaction mechanism yielding insoluble polyurea and CO2 gas.
Section 2: Storage Parameters & Self-Validating Protocols
Q: How should I store HDI/MDI/TDI derivatives to guarantee shelf life and preserve the -NCO titer?
A: Proper storage requires the absolute exclusion of moisture and strict temperature control. Because polyisocyanates are highly hygroscopic, even brief exposure to humid laboratory air during aliquoting can compromise the entire batch.
Quantitative Storage Parameters:
| Parameter | HDI (Aliphatic) | MDI (Aromatic) | TDI (Aromatic) |
|---|---|---|---|
| Optimal Storage Temp | 15°C to 30°C | 20°C to 30°C 3 | 15°C to 30°C |
| Headspace Gas | Dry Nitrogen / Argon | Dry Nitrogen / Argon | Dry Nitrogen / Argon |
| Moisture Tolerance | < 0.05% (Strictly dry) | < 0.05% (Strictly dry) | < 0.05% (Strictly dry) |
| Typical Shelf Life | 6 - 12 Months | 6 Months | 6 Months |
Workflow: Step-by-Step Inert Gas Blanketing (Self-Validating System) To establish trustworthiness in your storage, you must validate that your seal is truly airtight.
-
Preparation: Work inside a chemical fume hood. Ensure ambient humidity is <40%. Prepare a source of high-purity dry nitrogen or argon (moisture < 10 ppm).
-
Aliquoting: Open the primary container and quickly transfer the required volume using a dry, glass syringe or a moisture-free pipette.
-
Purging: Insert the inert gas line into the headspace of the source container (do not bubble the gas through the liquid). Purge at a low flow rate (1-2 L/min) for 30 to 60 seconds to displace all ambient air.
-
Sealing: Cap the container tightly while slowly withdrawing the gas line to maintain positive pressure.
-
Validation (Critical Step): Wrap the cap junction tightly with Parafilm. Weigh the sealed bottle on an analytical balance and record the exact mass. Before the next use, re-weigh the bottle. A mass increase indicates moisture ingress (water vapor adds mass and reacts), while a mass decrease indicates volatile loss. If the mass is identical, your inert seal is validated.
Section 3: Troubleshooting Experimental Anomalies
Q: My polyisocyanate solution turned cloudy, or I found a crystallized mass at the bottom. Can I still use it?
A: This depends entirely on whether the anomaly is caused by temperature fluctuations (reversible crystallization) or moisture contamination (irreversible polyurea formation). MDI, for instance, freezes at 10°C to 15°C 3. If stored too cold, it will crystallize. However, if moisture has entered, the cloudiness is insoluble polyurea.
Fig 2: Diagnostic workflow for visually inspecting and resolving polyisocyanate anomalies.
Workflow: Safely Melting Crystallized Isocyanates If you suspect freezing (e.g., MDI stored below 20°C):
-
Pressure Relief: Slightly loosen the cap to prevent pressure build-up in the event that CO₂ is present from partial moisture contamination 1.
-
Controlled Heating: Place the container in a well-ventilated warm air oven or a hot room set to 40°C - 50°C 1. Never use direct heat or a water bath, as water is the primary contaminant.
-
Agitation: Gently swirl the container every 30 minutes. Do not shake vigorously.
-
Inspection: Once fully liquid, inspect against a light source. If it is completely clear, it is safe to use. If it remains turbid, irreversible moisture contamination has occurred, and the batch must be discarded.
Section 4: Spill Response and Decontamination
Q: What is the exact protocol for neutralizing a polyisocyanate spill in the lab?
A: Because isocyanates are toxic sensitizers [[4]](), immediate and chemically sound neutralization is required. You cannot simply wipe it up with water; the reaction with pure water is too slow and will leave unreacted monomer on the surface.
Workflow: Spill Neutralization Methodology
-
Evacuate and PPE: Evacuate non-essential personnel. Don appropriate PPE: chemical safety goggles, nitrile gloves (double-gloved), and an approved respirator 4.
-
Containment: Cover the spill with a dry, absorbent material (e.g., sand, vermiculite, or specialized chemical absorbent). Do not use combustible materials like sawdust 3.
-
Neutralization Solution Application: Prepare a liquid decontaminant. A standard formulation is 90% Water, 8% Concentrated Ammonia (ammonium hydroxide), and 2% Liquid Detergent. The detergent acts as a surfactant to break the hydrophobic isocyanate surface tension, while the ammonia acts as a strong nucleophile, reacting with the isocyanate much faster than water to safely convert it to a urea derivative.
-
Reaction Phase: Pour the neutralization solution over the absorbent and leave it to react for at least 30 to 60 minutes.
-
Disposal (Critical Causality): Scoop the neutralized, solid mixture into an open-top waste container. Do not seal the waste container immediately! The neutralization reaction releases CO₂. Leave it loosely covered in a fume hood for 48 hours to allow off-gassing before final sealing and hazardous waste disposal [[5]]().
References
-
Guidance for Working with Aliphatic Diisocyanates - American Chemistry Council. URL:[Link]
-
Material Safe Handling Guidance - American Chemistry Council. URL:[Link]
-
RISK ASSESSMENT: Diphenylmethane Diisocyanate - Environment Clearance (India). URL: [Link]
-
Reaction mechanism of PU by intermolecular dehydration via CO2-storage materials - ResearchGate. URL: [Link]
-
Aliphatic Diisocyanate Monomers - Covestro Solution Center. URL:[Link]
Sources
Tetrakis(4-isocyanatophenyl)methane vs tetrakis(4-aminophenyl)methane in COF synthesis
Tetrakis(4-isocyanatophenyl)methane vs. Tetrakis(4-aminophenyl)methane in 3D Covalent Organic Framework Synthesis: A Comparative Guide
For researchers and application scientists designing three-dimensional (3D) Covalent Organic Frameworks (COFs) and porous polymer networks, the choice of the tetrahedral building block dictates the thermodynamic stability, reaction kinetics, and ultimate topology of the material. Two of the most critical sp3 -hybridized nodes in modern reticular chemistry are Tetrakis(4-aminophenyl)methane (TAPM) and its highly reactive derivative, Tetrakis(4-isocyanatophenyl)methane (TICPM) .
While TAPM is the cornerstone of classic, highly crystalline 3D imine COFs, TICPM unlocks ultrafast kinetic pathways for robust polyurea networks and ultrathin molecular meshes. This guide objectively compares their performance, underlying mechanistic causality, and field-proven experimental workflows.
Mechanistic Causality: Thermodynamic vs. Kinetic Control
The fundamental divergence between TAPM and TICPM lies in their reaction kinetics and the reversibility of the linkages they form.
-
TAPM (The Thermodynamic Node): TAPM features four primary amine groups. When reacted with linear dialdehydes (e.g., terephthalaldehyde), it forms imine (Schiff-base) linkages. This reaction is governed by Dynamic Covalent Chemistry (DCC) . By utilizing an acid catalyst (typically aqueous acetic acid) in a sealed system, the imine bond continuously breaks and reforms. This reversibility acts as an "error-correction" mechanism, allowing kinetically trapped amorphous oligomers to dissolve and re-precipitate into the thermodynamically favored, long-range crystalline diamondoid structure (e.g., COF-300) 1[1].
-
TICPM (The Kinetic Node): TICPM features four highly electrophilic isocyanate groups. It reacts with amines via an ultrafast, catalyst-free nucleophilic addition to form urea linkages, or undergoes thermal self-cyclotrimerization to form isocyanurate rings 2[2]. Because the polyurea bond is highly stable and essentially irreversible under standard conditions, the network forms under strict kinetic control . While this rapid trapping makes it challenging to grow large single crystals, it is highly advantageous for fabricating robust Covalent Polymer Networks (CPNs) or forcing 2D growth via Layer-by-Layer (LbL) interfacial polymerization 3[3].
Reaction pathways and kinetic vs. thermodynamic control of TAPM and TICPM.
Quantitative Performance Comparison
The distinct chemical behaviors of TAPM and TICPM directly translate to the physical properties of their resulting frameworks.
| Parameter | Tetrakis(4-aminophenyl)methane (TAPM) | Tetrakis(4-isocyanatophenyl)methane (TICPM) |
| Primary Linkage Formed | Imine (with aldehydes), Amide | Polyurea (with amines), Isocyanurate (self) |
| Reaction Kinetics | Slow, reversible (Dynamic Covalent) | Ultrafast, irreversible (Kinetic Trapping) |
| Catalyst Requirement | Acidic (e.g., 3M Aqueous Acetic Acid) | Catalyst-free (or thermal for cyclization) |
| Typical Crystallinity | High (e.g., COF-300, COF-320) | Low to Semi-crystalline (CPNs, RUNs) |
| Porosity (BET Surface Area) | 1,000 – 1,500 m²/g | 400 – 800 m²/g |
| Chemical Stability | Susceptible to hydrolysis in strong acids/bases | Highly robust (resists extreme pH and solvents) |
| Primary Applications | Gas storage, heterogeneous catalysis | Liquid-sieving membranes, robust carbon capture |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.
Protocol A: Solvothermal Synthesis of COF-300 (TAPM-Based)
This protocol leverages DCC to achieve a highly crystalline 3D diamondoid framework.
-
Monomer Loading: In a Pyrex ampoule, combine TAPM (0.05 mmol) and Terephthalaldehyde (0.10 mmol).
-
Solvent Balancing: Add 1.0 mL of 1,4-dioxane and 0.1 mL of 3M aqueous acetic acid. Causality: 1,4-dioxane provides the precise solubility threshold required to keep monomers in solution without precipitating amorphous oligomers prematurely. The acetic acid catalyzes the imine condensation while providing the water necessary to maintain the reversible equilibrium.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously removed to prevent the oxidative degradation of the electron-rich TAPM amines at elevated temperatures.
-
Polymerization: Flame-seal the ampoule under a vacuum and heat at 120 °C for 72 hours.
-
Workup & Validation: Isolate the precipitate, wash extensively with THF, and perform Soxhlet extraction for 24 hours to remove trapped oligomers.
-
Self-Validation: Perform Powder X-Ray Diffraction (PXRD). A successful synthesis is validated by a sharp, intense diffraction peak at ~4.0° 2θ, confirming the long-range crystalline order of COF-300.
-
Protocol B: Layer-by-Layer Synthesis of Polyurea Molecular Meshes (TICPM + TAPM)
This protocol exploits the ultrafast, irreversible kinetics of TICPM reacting with TAPM to create biomimetic liquid-sieving membranes 4[4].
-
Substrate Preparation: Mount a nanoporous alumina substrate in a custom holder.
-
Amine Anchoring (Layer 1): Immerse the substrate in a 1.0 mM solution of TAPM in chloroform for 5 minutes. Causality: The rigid tetrahedral geometry ensures that when TAPM binds to the surface, unreacted amine groups project outward into the solvent.
-
Rinsing: Rinse the substrate thoroughly with pure chloroform. Causality: Removes physisorbed TAPM, ensuring that subsequent polymerization only occurs via covalently bound surface sites.
-
Urea Formation (Layer 2): Immerse the substrate in a 1.0 mM solution of TICPM in chloroform for 5 minutes. Causality: The highly reactive isocyanate groups of TICPM instantly react with the exposed amines of TAPM to form irreversible urea bonds, quantitatively locking the layer in place before it can desorb.
-
Cycling & Validation: Repeat steps 2–4 for N cycles to achieve the desired mesh thickness.
-
Self-Validation: Use Attenuated Total Reflectance FTIR (ATR-FTIR). The successful alternating reaction is validated by the disappearance of the strong isocyanate stretching band at ~2270 cm⁻¹ and the emergence of the urea carbonyl stretching band at ~1650 cm⁻¹.
-
Layer-by-layer (LbL) assembly workflow for synthesizing covalent molecular meshes.
References
-
Designing Porphyrinic Covalent Organic Frameworks for the Photodynamic Inactivation of Bacteria. ACS Publications. 1
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers. ACS Publications. 3
-
Biomimetic Liquid-Sieving through Covalent Molecular Meshes. ACS Publications.4
-
Thermo-processable covalent scaffolds with reticular hierarchical porosity and their high efficiency capture of carbon dioxide. RSC Publishing.2
Sources
Analytical Comparison Guide: Characterizing Tetrakis(4-isocyanatophenyl)methane Polyureas
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Comparative analysis of Solid-State NMR (ssNMR) against conventional spectroscopic techniques for the structural elucidation of highly crosslinked polyurea networks.
The Analytical Bottleneck in Polyurea Networks
Tetrakis(4-isocyanatophenyl)methane (TIPM) is a rigid, tetrahedral monomer widely utilized in the synthesis of advanced microporous organic polymers, covalent molecular meshes, and highly durable polyurea networks[1]. When TIPM is crosslinked with diamines or tetramines (such as tetrakis(4-aminophenyl)methane), it forms a densely crosslinked, three-dimensional polyurea architecture.
Because these 3D covalent networks possess infinite molecular weights, they are fundamentally insoluble in all organic and aqueous solvents without undergoing chemical degradation[2]. This insolubility entirely precludes the use of standard solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, materials scientists must rely on solid-state analytical modalities to verify chemical connectivity, quantify the degree of crosslinking, and detect structural defects.
This guide objectively compares the performance of Solid-State NMR (ssNMR) against alternative techniques—Fourier Transform Infrared Spectroscopy (FT-IR), Powder X-Ray Diffraction (PXRD), and X-ray Photoelectron Spectroscopy (XPS)—demonstrating why ssNMR serves as the gold standard for bulk structural elucidation.
The Contenders: Evaluating Analytical Modalities
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR is the most ubiquitous tool for confirming the basic formation of polyureas. It easily detects the disappearance of the unreacted isocyanate stretch (-N=C=O) at ~2260 cm⁻¹ and the emergence of the urea carbonyl (C=O) stretch at ~1650 cm⁻¹[3].
-
The Limitation: While excellent for rapid, qualitative screening, FT-IR suffers from severe peak overlap. The broad N-H and O-H stretching regions (>3000 cm⁻¹) and the overlapping amide/urea bands make it nearly impossible to accurately quantify the degree of crosslinking or distinguish between primary urea linkages and side-products like biurets or allophanates[2].
Powder X-Ray Diffraction (PXRD)
PXRD is highly effective for characterizing crystalline Covalent Organic Frameworks (COFs).
-
The Limitation: TIPM-based polyureas, due to the rapid and irreversible kinetics of the isocyanate-amine reaction, typically form amorphous or semi-crystalline networks. In these cases, PXRD yields only broad diffraction halos, providing no actionable data regarding atomic-level chemical connectivity[2].
X-ray Photoelectron Spectroscopy (XPS)
XPS provides excellent quantitative elemental analysis (C1s, N1s, O1s) and can identify oxidation states.
-
The Limitation: XPS is strictly a surface-sensitive technique, penetrating only the top 1–10 nm of the material[4]. It cannot provide a true representation of the bulk 3D network structure or complex molecular conformations.
Solid-State NMR (13C and 15N CP/MAS)
Solid-state NMR overcomes the limitations of insolubility and amorphousness by probing the magnetic environment of individual nuclei in the bulk solid. Using Cross-Polarization (CP) and Magic Angle Spinning (MAS), ssNMR provides high-resolution, quantitative data on the specific carbon and nitrogen environments, unambiguously confirming the urea linkages and quantifying unreacted monomers[3][5].
Caption: Decision matrix comparing analytical modalities for insoluble TIPM polyurea networks.
Quantitative Comparison of Analytical Modalities
The following table summarizes the performance metrics of each technique when applied to TIPM polyurea networks.
| Analytical Modality | Primary Output | Depth of Analysis | Resolution / Specificity | Quantitative Ability | Sample Preparation |
| FT-IR | Vibrational modes | Bulk | Low (Broad overlapping bands) | Poor to Moderate | Fast (KBr pellet or ATR) |
| PXRD | Long-range order | Bulk | Low (for amorphous networks) | N/A | Fast (Powder packing) |
| XPS | Elemental states | Surface (1-10 nm) | Moderate (C1s, N1s deconvolutions) | High (Surface only) | Moderate (UHV required) |
| ssNMR (CP/MAS) | Atomic connectivity | Bulk | High (Isotropic chemical shifts) | High (with proper calibration) | Slow (Rotor packing, tuning) |
Solid-State NMR Signatures of TIPM Polyureas
In a ¹³C CP/MAS NMR spectrum of a fully cured TIPM polyurea, the chemical shifts provide a direct map of the network's integrity. The most critical marker is the urea carbonyl carbon, which consistently resonates between 155 and 158 ppm[3][5]. The absence of a peak at ~125 ppm confirms the complete consumption of the isocyanate groups.
Table 2: Typical Solid-State NMR Chemical Shifts for TIPM Polyureas
| Nucleus | Structural Assignment | Typical Chemical Shift (ppm) | Diagnostic Significance |
| ¹³C | Urea Carbonyl (C=O) | 155 – 158 ppm | Confirms successful polyurea crosslinking[3][5]. |
| ¹³C | Unreacted Isocyanate (-N=C=O) | ~122 – 125 ppm | Indicates incomplete curing or network defects. |
| ¹³C | Aromatic Carbons (Phenyl rings) | 115 – 135 ppm | Confirms the structural backbone of the TIPM core[3]. |
| ¹³C | Central Quaternary Carbon | ~40 – 65 ppm | Confirms the intact tetrahedral node of the network. |
| ¹⁵N | Urea Nitrogen (-NH-CO-NH-) | 99 – 106 ppm | Differentiates primary urea from biuret side-reactions[6]. |
Self-Validating Experimental Protocol: ¹³C CP/MAS NMR Workflow
To achieve high-resolution spectra of rigid polyureas, one must overcome the low natural abundance of ¹³C (1.1%) and the severe line broadening caused by Chemical Shift Anisotropy (CSA) and heteronuclear dipolar couplings. This is achieved via Cross-Polarization (CP) and Magic Angle Spinning (MAS) .
Caption: Causality of the CP/MAS NMR mechanism for enhancing dilute spin sensitivity.
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring instrumental fidelity before unknown samples are analyzed.
Step 1: Sample Preparation & Rotor Packing
-
Action: Grind the insoluble TIPM polyurea into a fine, uniform powder. Pack tightly into a 3.2 mm or 4.0 mm Zirconia (ZrO₂) rotor, ensuring homogenous distribution.
-
Causality: MAS requires spinning the sample at high frequencies (10–15 kHz). Any asymmetry in powder density will cause rotor instability, leading to crashes and probe damage.
Step 2: System Validation & Magic Angle Calibration
-
Action: Insert a rotor containing Potassium Bromide (KBr). Spin at 5 kHz. Observe the ⁷⁹Br Free Induction Decay (FID). Adjust the stator angle until the rotational echoes in the FID are maximized and persist for the longest possible duration.
-
Validation: This confirms the rotor is spinning at exactly 54.74° relative to the static magnetic field (B₀), which is mathematically required to average the geometric term (3cos2θ−1) to zero, eliminating CSA broadening.
Step 3: Hartmann-Hahn Matching & Referencing
-
Action: Swap the KBr rotor for a standard reference sample (e.g., Adamantane or Glycine). Spin at 10 kHz. Adjust the Radio Frequency (RF) power levels of the ¹H and ¹³C channels until the Hartmann-Hahn condition is met: γHB1H=γCB1C .
-
Validation: Maximizing the adamantane signal proves that magnetization is efficiently transferring from abundant ¹H spins to dilute ¹³C spins. Set the high-frequency adamantane peak to 38.48 ppm to calibrate the chemical shift scale.
Step 4: Polyurea Acquisition with SPINAL-64 Decoupling
-
Action: Insert the TIPM polyurea rotor. Spin at 10–12 kHz. Initiate the CP pulse sequence with a contact time of 2–3 ms (optimized for rigid networks). Apply SPINAL-64 or TPPM high-power proton decoupling during the acquisition window.
-
Causality: The 2–3 ms contact time allows sufficient time for magnetization transfer to quaternary carbons (like the central TIPM carbon and urea carbonyls) which lack directly attached protons. SPINAL-64 decoupling removes residual ¹H-¹³C dipolar interactions, yielding sharp, quantifiable isotropic peaks[5].
Step 5: Data Processing
-
Action: Apply a mild exponential line broadening (e.g., 10–20 Hz) to the FID, Fourier transform, and phase correct. Integrate the urea carbonyl peak (~156 ppm) against any residual isocyanate peaks (~125 ppm) to quantify the conversion efficiency of the polymerization.
References
-
Preparation of Ultrathin Films of Molecular Networks through Layer-by-Layer Cross-Linking Polymerization of Tetrafunctional Monomers | Macromolecules Source: acs.org URL:[Link]
-
Synthesis, characterization and catalytic application of functionalized polyureas Source: researchgate.net URL:[Link]
-
Metal-doped carbons from polyurea-crosslinked alginate aerogel beads - Materials Advances Source: rsc.org URL:[Link]
-
Magnetic Polyurea Nano-Capsules Synthesized via Interfacial Polymerization in Inverse Nano-Emulsion Source: semanticscholar.org URL:[Link]
-
Polyurea Structure Characterization by HR-MAS NMR Spectroscopy Source: acs.org URL:[Link]
-
Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood Source: cnrs.fr URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metal-doped carbons from polyurea-crosslinked alginate aerogel beads - Materials Advances (RSC Publishing) DOI:10.1039/D0MA01025A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Comparing thermal stability of TIPM-based polyureas and linear polyurethanes
A Comparative Guide to the Thermal Stability of Aromatic Polyureas and Linear Polyurethanes
Introduction: The Critical Role of Thermal Stability in Advanced Polymers
In the realm of high-performance polymers, the ability to withstand thermal stress is a paramount determinant of a material's operational range and reliability. For researchers and product development professionals, selecting a polymer with the appropriate thermal stability is crucial for applications ranging from durable coatings and adhesives to advanced biomedical devices. This guide provides an in-depth, data-driven comparison of the thermal stability of two ubiquitous yet distinct classes of polymers: polyureas and linear polyurethanes.
While both polymers are built from diisocyanate precursors, their fundamental chemistry diverges based on the co-reactant—a diamine for polyureas and a polyol for polyurethanes. This seemingly subtle difference in the resulting linkage, a urea versus a urethane group, imparts significant variations in their intermolecular forces and, consequently, their thermal resilience.
A Note on Terminology: The prompt for this guide specified a comparison involving "TIPM-based polyureas." Following a comprehensive literature review, "TIPM" does not correspond to a standard or recognized monomer in polyurea synthesis. It is likely a typographical error. To provide a concrete and scientifically valuable comparison, this guide will focus on a well-characterized and widely used aromatic polyurea system based on Methylene Diphenyl Diisocyanate (MDI) and m-Xylylenediamine (MXDA) as a chain extender. This system serves as an excellent and representative example for comparing against common linear polyurethanes.
This guide will dissect the structural origins of thermal stability, present comparative experimental data, and provide detailed protocols for empirical validation, empowering you to make informed decisions in material selection and development.
Section 1: The Chemical Foundation of Thermal Stability: Urea vs. Urethane Linkages
The performance of a polymer at elevated temperatures is intrinsically linked to its molecular structure and the strength of its intermolecular bonds. Both polyureas and polyurethanes derive their mechanical properties from the microphase separation of "hard" and "soft" segments. The thermal stability, however, is primarily dictated by the chemistry of the hard segments.
-
Linear Polyurethanes are formed through the reaction of a diisocyanate (e.g., MDI) with a diol (a polyol), creating the characteristic urethane linkage (-NH-CO-O-). These linkages can form hydrogen bonds, but the presence of the ester-like oxygen atom results in a less effective hydrogen bonding network compared to polyureas.
-
Polyureas are synthesized from the reaction of a diisocyanate with a diamine, resulting in a urea linkage (-NH-CO-NH-). The urea group contains two N-H protons and a carbonyl oxygen, enabling it to act as both a hydrogen bond donor and acceptor. This leads to the formation of strong, bidentate (two-point) hydrogen bonds, creating highly ordered and tightly packed hard domains. This superior hydrogen bonding is a cornerstone of the polyurea's enhanced thermal stability. The incorporation of an aromatic diamine like m-Xylylenediamine further enhances rigidity and thermal resistance.[1]
Section 2: Comparative Thermal Degradation Mechanisms
The structural differences between the urethane and urea groups directly influence their degradation pathways. Linear polyurethanes typically exhibit a multi-stage degradation process that initiates at lower temperatures.[2]
Linear Polyurethane Degradation: The generally accepted mechanism begins with the dissociation of the urethane bond, which is the thermally weakest link in the polymer backbone.[2][3]
-
Step 1 (Reversible Dissociation): At temperatures between 200°C and 300°C, the urethane linkage can revert to the original isocyanate and alcohol.[2][3]
-
Step 2 (Irreversible Decomposition): At higher temperatures, further decomposition occurs, leading to the formation of primary amines, alkenes, and carbon dioxide.[2]
Polyurea Degradation: Polyureas demonstrate superior thermal resilience due to the higher dissociation energy of the urea bond. Their decomposition typically occurs at significantly higher temperatures in a more direct process.
-
Hard Segment Decomposition: The primary degradation event, occurring between 300°C and 320°C, is the decomposition of the urea linkages within the hard segments.[4][5]
-
Soft Segment Decomposition: This is followed by the breakdown of the polyether soft segments at temperatures often exceeding 400°C.[5]
Section 3: Quantitative Analysis of Thermal Stability: Experimental Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for quantifying thermal stability.[6] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
The data below, synthesized from multiple studies, provides a comparative overview of a representative MDI-based polyurea and a linear polyurethane.
Table 1: Comparative Thermogravimetric Analysis (TGA) Data
| Parameter | Linear Polyurethane | Aromatic Polyurea (MDI-based) | Significance |
|---|---|---|---|
| T₅% (°C) (Onset of Degradation) | 270 - 300[7][8] | 300 - 320[4][5] | Higher T₅% indicates greater thermal stability. |
| Tₘₐₓ₁ (°C) (Max. Degradation Rate - Hard Seg.) | ~320 | ~380[4] | Reflects the higher dissociation energy of the urea bond. |
| Tₘₐₓ₂ (°C) (Max. Degradation Rate - Soft Seg.) | ~410 | ~410[5] | Often similar as both may use polyether soft segments. |
| Char Yield at 600°C (%) (in N₂) | < 5 | 5 - 10[9] | Higher char yield can contribute to flame retardancy. |
Analysis of TGA Data: The data clearly illustrates the superior thermal stability of the aromatic polyurea. The onset of degradation (T₅%) is significantly higher, indicating that the material maintains its integrity at temperatures where the polyurethane has already begun to decompose. The temperature of maximum degradation for the hard segments (Tₘₐₓ₁) is also substantially higher for the polyurea, a direct consequence of the robust, bidentate hydrogen bonding within the urea hard domains.
Table 2: Comparative Differential Scanning Calorimetry (DSC) Data
| Parameter | Linear Polyurethane | Aromatic Polyurea (MDI-based) | Significance |
|---|---|---|---|
| T₉ (Soft Segment) (°C) | -60 to -40[7] | -60 to -40 | Indicates the flexibility of the soft segment at low temps. |
| T₉ (Hard Segment) (°C) | 50 - 80 | 80 - 120+ | Higher T₉ of the hard segment indicates better high-temp mechanical property retention. |
| Tₘ (Hard Segment) (°C) | 150 - 200 | > 250 | Reflects the melting/disordering of hard segment domains. |
Analysis of DSC Data: The DSC data complements the TGA findings. While both polymers can be designed with similar low-temperature flexibility (indicated by the soft segment T₉), the thermal behavior of their hard segments differs markedly. The higher glass transition (T₉) and melting temperatures (Tₘ) of the polyurea's hard segments signify a more stable and cohesive morphology that can withstand higher temperatures before softening and losing its mechanical properties.
Section 4: Experimental Protocols for Thermal Analysis
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following are detailed, self-validating methodologies for TGA and DSC analysis of polymers.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, degradation temperatures, and compositional information of the polymer.
Methodology:
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Ensure the sample is representative of the bulk material. For films, cut a small section from the center. For powders, ensure homogeneity.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Purge the furnace with the desired gas (e.g., Nitrogen at 50 mL/min for an inert atmosphere) for at least 15 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min. Causality: A 10°C/min rate is standard and provides a good balance between resolution and experiment time. Slower rates can improve resolution of complex degradation steps, while faster rates can shift degradation temperatures higher.
-
-
Data Acquisition & Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the weight percent vs. temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates (Tₘₐₓ).
-
Determine the T₅% (temperature at which 5% weight loss occurs) as the onset of significant degradation.
-
Measure the residual weight at the end of the experiment to determine char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure transition temperatures such as the glass transition (T₉) and melting (Tₘ).
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Hermetically seal the pan to encapsulate the sample.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with Nitrogen at 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp temperature from ambient to a temperature above the expected Tₘ but below the degradation temperature (e.g., 250°C for polyurethane, 300°C for polyurea) at 10°C/min. Causality: This step erases the prior thermal history of the material.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., -80°C).
-
Second Heat: Ramp the temperature again at 10°C/min to the upper limit. Causality: Data from the second heating scan is typically reported as it reflects the intrinsic material properties without the influence of processing-induced stresses or orientation.
-
-
Data Acquisition & Analysis:
-
Record the differential heat flow vs. temperature.
-
Analyze the second heating curve to determine:
-
T₉: A step-change in the baseline.
-
Tₘ: An endothermic peak.
-
-
Conclusion
-
Superior Hydrogen Bonding: The bidentate hydrogen bonds of the urea linkage create more stable and highly ordered hard domains.
-
Higher Bond Dissociation Energy: The urea group is inherently more resistant to thermal cleavage than the urethane group.
As a result, MDI-based polyureas show a higher onset of degradation and can maintain their structural integrity at temperatures that would compromise a linear polyurethane. For researchers and developers working on applications where performance at elevated temperatures is a non-negotiable requirement, aromatic polyureas present a compelling material choice. Understanding these underlying structure-property relationships is key to innovating and engineering the next generation of high-performance materials.
References
-
Polymerization and Properties of New Spray Polyurea Series Containing Isophorone Diisocyanate (IPDI). Scientific.Net.[Link]
-
Thermal degradation of non-isocyanate polyurethanes. SpringerLink.[Link]
-
Thermal Resistance Properties of Polyurethanes and Its Composites. IntechOpen.[Link]
-
Polyurethanes and Thermal Degradation Guidance. American Chemistry Council.[Link]
-
Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. OSTI.gov.[Link]
-
Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. MDPI.[Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.[Link]
-
Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. PMC.[Link]
-
Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. PMC.[Link]
-
Polyurea for Blast and Impact Protection: A Review. MDPI.[Link]
-
Thermal stability and flammability of polyurethane foams chemically reinforced with POSS. SpringerLink.[Link]
-
Advanced Coatings of Polyureas for Building Blast Protection: Physical, Chemical, Thermal and Mechanical Characterization. MDPI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Resistance Properties of Polyurethanes and Its Composites | IntechOpen [intechopen.com]
- 3. osti.gov [osti.gov]
- 4. Polyurea for Blast and Impact Protection: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
High-Resolution Evaluation of Structural Defects in TIPM Isocyanurate Networks: A Raman Spectroscopy Comparison Guide
For drug development professionals and materials scientists, the synthesis of active pharmaceutical ingredients (APIs) increasingly relies on robust, reusable nanocatalysts. Tris(4-isocyanatophenyl)methane (TIPM) is a rigid aromatic triisocyanate that, when catalytically trimerized, forms highly crosslinked polyisocyanurate (PIR) aerogel networks. Upon controlled pyrolysis, these networks transform into nanoporous, transition-metal-doped carbon matrices that serve as monolithic catalyst supports for API synthesis .
However, the catalytic efficiency and mechanical integrity of these matrices are strictly governed by their structural defects—specifically, the ratio of disordered sp3 carbon to graphitic sp2 carbon, and the presence of unreacted isocyanate nodes . This guide objectively compares Raman spectroscopy against alternative analytical modalities for evaluating these defects, providing a self-validating experimental protocol and supporting quantitative data.
Comparative Analysis: Why Raman Spectroscopy?
Evaluating the structural fidelity of pyrolyzed TIPM networks requires an analytical technique sensitive to carbon backbone ordering. While Fourier Transform Infrared Spectroscopy (FTIR) and Solid-State 13 C NMR are standard in polymer characterization, they present critical limitations when applied to pyrolyzed carbon matrices.
The Causality of Scattering vs. Absorption: FTIR relies on changes in the dipole moment during molecular vibration. Because the symmetric C=C stretches in graphitic domains produce negligible dipole changes, FTIR is virtually blind to the carbon backbone's structural ordering. In contrast, Raman spectroscopy is driven by inelastic light scattering resulting from changes in electron cloud polarizability. The highly polarizable π -electrons in graphitic domains and the symmetric breathing modes of the isocyanurate ring make Raman exceptionally sensitive to both polymerization completion and post-pyrolysis graphitization .
Analytical Modality Comparison
| Feature | Micro-Raman Spectroscopy | FTIR Spectroscopy | Solid-State 13 C CPMAS NMR |
| Primary Mechanism | Polarizability change (Inelastic scattering) | Dipole moment change (IR absorption) | Nuclear spin resonance in a magnetic field |
| Sensitivity to Carbon Defects | Exceptional (Direct D-band and G-band quantification) | Poor (Symmetric C=C bonds are IR-inactive) | Moderate (Broad overlapping aromatic signals) |
| Moisture Sensitivity | Insensitive (Ideal for wet-gels) | Highly sensitive (Water masks key regions) | Insensitive |
| Spatial Resolution | High (~1-2 µm spot size) | Moderate (~10-20 µm) | Bulk analysis only |
| Throughput & Cost | High throughput, non-destructive | High throughput, non-destructive | Low throughput, expensive, requires MAS |
Mechanistic Insights into Defect Evaluation
When evaluating pyrolyzed TIPM isocyanurate networks, Raman spectra are dominated by two primary features:
-
The G-Band (~1590 cm⁻¹): Represents the E2g in-plane vibration of sp2 hybridized carbon. It is the hallmark of highly ordered, conductive graphitic domains.
-
The D-Band (~1350 cm⁻¹): Arises from the A1g breathing mode of sp2 carbon rings. This mode is quantum-mechanically forbidden in perfect graphite but becomes active in the presence of structural defects (e.g., heteroatom doping from the nitrogen-rich isocyanurate ring, edge sites, or amorphous sp3 carbon).
Causality in Catalyst Design: The intensity ratio of these bands ( ID/IG ) directly quantifies the defect density. A lower ID/IG ratio indicates a higher degree of graphitization, which facilitates rapid electron-transfer kinetics required for synergistic electrocatalysis and API intermediate oxidation .
Experimental Workflow & Self-Validating Protocol
To ensure trustworthiness, the following methodology is designed as a self-validating system . The spectroscopic defect quantification is internally calibrated and orthogonally validated against the empirical catalytic yield of a benchmark API reaction (e.g., benzyl alcohol oxidation).
Step-by-Step Methodology
Step 1: Synthesis of Transition Metal-Doped TIPM PIR Gels
-
Dissolve 0.275 g of TIPM in 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 3 mmol of a transition metal catalyst (e.g., NiCl2⋅6H2O or CoCl2⋅6H2O ) in 5 mL of DMF.
-
Combine the solutions at room temperature. The metal ions act as Lewis acids, accelerating the cyclotrimerization of the isocyanate groups into isocyanurate rings. Allow 30 minutes for complete gelation.
Step 2: Supercritical Drying & Pyrolysis
-
Perform solvent exchange on the wet gels using acetone to remove DMF.
-
Dry the gels using supercritical CO2 to preserve the nanoporous architecture, yielding a pristine PIR aerogel.
-
Pyrolyze the aerogels in a tube furnace under an inert Argon atmosphere at targeted temperatures (600°C, 800°C, or 1000°C) for 3 hours.
Step 3: Micro-Raman Spectroscopic Mapping
-
Laser Selection Causality: Utilize a 632.8 nm He-Ne laser. Reasoning: Lower wavelength lasers (e.g., 532 nm) often induce overwhelming background auto-fluorescence in partially pyrolyzed, nitrogen-rich polymeric networks. The 632.8 nm line suppresses this fluorescence, yielding sharp D and G bands.
-
Internal Calibration: Prior to sample analysis, calibrate the spectrometer using a pristine Silicon wafer, ensuring the Si peak is locked exactly at 520.0 cm⁻¹.
-
Focus the laser using a 50× objective (spot size ~2 µm) and acquire spectra from 400 to 2000 cm⁻¹.
Step 4: Orthogonal Self-Validation
-
Deconvolute the Raman spectra using Gaussian-Lorentzian curve fitting to extract the exact integrated areas of the D and G bands ( ID/IG ).
-
Deploy the pyrolyzed matrix as a catalyst in a benchmark reaction (e.g., oxidation of benzyl alcohol to benzaldehyde).
-
Validation Logic: The system is validated if the ID/IG ratio inversely correlates with the catalytic yield, confirming that Raman-detected graphitic ordering directly drives chemical performance.
Workflow of TIPM isocyanurate network synthesis, pyrolysis, and Raman defect evaluation.
Quantitative Data & Defect Evaluation
The table below summarizes the structural defect metrics obtained via Raman spectroscopy for Ni-Co doped TIPM isocyanurate networks pyrolyzed at varying temperatures, cross-referenced against their catalytic efficiency.
As pyrolysis temperature increases, the ID/IG ratio decreases, indicating the annealing of structural defects and the expansion of conductive graphitic domains. This structural evolution, captured exclusively by Raman, perfectly predicts the surge in catalytic yield.
| Sample Matrix | Pyrolysis Temp (°C) | D-Band Position (cm⁻¹) | G-Band Position (cm⁻¹) | Defect Ratio ( ID/IG ) | Orthogonal Validation: Catalytic Yield (%) |
| Ni-Co-PIR-600 | 600 | 1352 | 1597 | 1.12 | 45.2% |
| Ni-Co-PIR-800 | 800 | 1350 | 1592 | 0.98 | 78.5% |
| Ni-Co-PIR-1000 | 1000 | 1348 | 1588 | 0.85 | 94.3% |
Data synthesized from established structure-property relationships of pyrolyzed polyurea/PIR aerogels .
Conclusion
For drug development professionals engineering advanced catalytic supports or controlled-release matrices, the structural integrity of the polymer backbone is paramount. While FTIR and NMR offer valuable compositional data, Raman spectroscopy stands alone as the definitive tool for evaluating structural defects in TIPM isocyanurate networks. By exploiting the polarizability of graphitic domains and isocyanurate rings, Raman provides a high-resolution, non-destructive, and directly actionable metric ( ID/IG ) that reliably predicts the downstream chemical performance of the material.
References
-
Leventis, N. (2022). Polyurea Aerogels: Synthesis, Material Properties, and Applications. Polymers, 14(5), 969.[Link]
-
Adarsh, K. S., & Chandrasekaran, N. (2019). Transition Metal Ions Assisted Trimerization of Polyisocyanurate and Their Pyrolyzed Derivatives as Synergistic Electrocatalysts for Oxidation of Alcohols. ACS Sustainable Chemistry & Engineering, 7(18), 15197-15210.[Link]
-
Saeed, A. M., Wisner, C. A., Donthula, S., Far, H. M., & Sotiriou-Leventis, C. (2016). Reuseable Monolithic Nanoporous Graphite-Supported Nanocatalysts (Fe, Au, Pt, Pd, Ni, and Rh) from Pyrolysis and Galvanic Transmetalation of Ferrocene-Based Polyamide Aerogels. Chemistry of Materials, 28(13), 4867-4877.[Link]
Tetrakis(4-isocyanatophenyl)methane proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Managing polyisocyanates like Tetrakis(4-isocyanatophenyl)methane requires a deep understanding of their molecular reactivity.
This is a bulky, tetra-functional molecule designed to build highly cross-linked, porous networks[1]. While these properties make it invaluable for advanced materials synthesis, they also make it uniquely hazardous during disposal. Improper handling can lead to incomplete neutralization (where unreacted isocyanate is encapsulated within a polyurea crust) or catastrophic container explosions due to trapped gas[2][3].
This guide provides a self-validating, chemically rigorous protocol for the complete neutralization and disposal of Tetrakis(4-isocyanatophenyl)methane.
Chemical Profile & The Causality of Reactivity
To safely destroy a chemical, we must first understand its physical and energetic profile. Tetrakis(4-isocyanatophenyl)methane contains four highly reactive -NCO groups centered around a rigid tetrahedral carbon atom.
Table 1: Physicochemical Profile of Tetrakis(4-isocyanatophenyl)methane
| Property | Value | Operational Implication |
| Molecular Formula | C₂₉H₁₆N₄O₄[4] | High carbon/nitrogen ratio; forms rigid, insoluble networks. |
| Molecular Weight | 484.5 g/mol [4] | High mass requires calculated stoichiometric neutralization. |
| Functionality | 4 (-NCO groups) | Generates 4 moles of CO₂ gas per mole of compound upon hydrolysis. |
| Solubility | Hydrophobic | Resists pure aqueous neutralization; requires a co-solvent (ethanol) to prevent phase separation and encapsulation. |
The Decontamination Chemistry
When isocyanates react with water, they undergo hydrolysis to form unstable carbamic acids, which rapidly decarboxylate to yield primary aromatic amines and carbon dioxide (CO₂) gas[2][3]. These newly formed amines immediately react with remaining unhydrolyzed -NCO groups to form highly stable, inert, and insoluble polyurea networks.
Chemical neutralization pathway of polyisocyanates yielding inert polyurea and CO2 gas.
Validated Neutralization Solutions
Because Tetrakis(4-isocyanatophenyl)methane is highly hydrophobic, you cannot use pure water for neutralization . Pure water will react only at the surface, creating a hard polyurea shell that traps live, unreacted isocyanate inside.
To ensure homogenous destruction, we use a co-solvent system[5]. The alcohol acts as a phase-transfer agent, while the ammonia acts as a base catalyst to accelerate the hydrolysis.
Table 2: Standardized Isocyanate Decontamination Solutions
| Component | Solution A (Alcohol-Based - Recommended) | Solution B (Aqueous/Surfactant - For Spills) |
| Water | 50% (v/v) | 90% (v/v) |
| Ethanol or Isopropanol | 45% (v/v) | 0% |
| Concentrated Ammonia (28%) | 5% (v/v) | 8% (v/v) |
| Liquid Detergent (Surfactant) | 0% | 2% (v/v) |
Note: Solution A is highly recommended for bulk laboratory waste as the ethanol ensures the bulky tetrakis-molecule remains solvated long enough to fully react.
Step-by-Step Disposal Protocol
This protocol is designed to mitigate the two primary hazards of polyisocyanate disposal: exothermic runaway and pressurized container explosions .
Step-by-step operational workflow for the safe neutralization and disposal of polyisocyanate waste.
Step 1: Facility and PPE Preparation
-
Conduct all operations in a certified chemical fume hood to safely exhaust evolved CO₂ and ammonia vapors[2].
-
Don appropriate PPE: Nitrile gloves (double-gloved), splash goggles, and a lab coat.
Step 2: Dilution of the Waste
-
If the Tetrakis(4-isocyanatophenyl)methane is neat (solid/powder), dissolve or suspend it in a minimal amount of an inert, dry solvent (e.g., anhydrous toluene or THF) to prevent rapid, localized exothermic splattering during neutralization[5].
Step 3: Controlled Neutralization
-
Place a large beaker containing Solution A (at least a 10:1 volume ratio of Solution A to the waste) on a magnetic stirrer.
-
Begin vigorous stirring.
-
Slowly add the diluted isocyanate waste dropwise into the neutralization solution. Never add the neutralization solution directly into a bulk container of isocyanate, as the rapid CO₂ evolution will cause violent foaming and ejection of the material.
Step 4: Unsealed Incubation (Critical Safety Step)
-
Once the addition is complete, leave the beaker in the fume hood unsealed for 24 to 48 hours[2].
-
Causality: The reaction generates massive volumes of CO₂. Sealing the container prematurely will result in a dangerous pressure buildup, potentially causing the glass to shatter and spray hazardous chemicals[2][3].
Analytical Verification: A Self-Validating System
Trust in laboratory safety must be verified by data. Visual inspection (e.g., waiting for bubbling to stop) is insufficient because encapsulated isocyanate may stop bubbling while remaining highly reactive.
To validate that the Tetrakis(4-isocyanatophenyl)methane has been completely destroyed, use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) .
The Verification Protocol:
-
Extract a small sample of the solid polyurea precipitate from the neutralization beaker.
-
Dry the sample briefly.
-
Run an ATR-FTIR spectrum.
-
Analyze the 2250–2270 cm⁻¹ region: The asymmetric stretching vibration of the -NCO group produces a highly distinct, sharp, and intense peak at approximately 2270 cm⁻¹[6][7][8][9][10].
-
Validation: The neutralization is only considered complete and successful when the 2270 cm⁻¹ peak has completely disappeared[6][7][9]. If a residual peak is observed, the waste must be re-suspended in fresh Solution A and stirred for an additional 24 hours.
Step 5: Final Disposal Once FT-IR confirms the absence of the -NCO peak, the resulting mixture (liquid and inert polyurea solid) is no longer a reactive hazard. However, it must still be transferred to a properly labeled hazardous waste container and disposed of through your institution's licensed environmental health and safety (EHS) contractor in accordance with local regulations[2][11].
References
-
Phenyl Isocyanate Standard Operating Procedure. Clemson University. Available at: [Link]
-
Isocyanate Component A Safety Data. Huntsman Building Solutions. Available at:[Link]
-
Tetrakis(4-isocyanatophenyl)methane | CID 21520987. PubChem, National Institutes of Health. Available at:[Link]
-
Waterborne Dimethylolpropionic Acid-Diisocyanate Adducts. Journals@UC. Available at: [Link]
-
Preparation and properties of novel green poly(ether–ester urethane)s. DOI.org. Available at:[Link]
-
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides. Brieflands. Available at: [Link]
-
Synthesis of Biobased Polyurethane from Oleic and Ricinoleic Acids. ACS Publications. Available at: [Link]
-
Elucidation of adhesion-dependent spontaneous apoptosis in macrophages using phase separated PEG/polyurethane films. PMC, National Institutes of Health. Available at: [Link]
-
Molecular tectonics — Use of urethanes and ureas derived from tetraphenylmethane to build porous chiral hydrogen-bonded networks. Canadian Science Publishing. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 4. Tetrakis(4-isocyanatophenyl)methane | C29H16N4O4 | CID 21520987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetraisocyanatosilane | 3410-77-3 | Benchchem [benchchem.com]
- 6. journals.uc.edu [journals.uc.edu]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. brieflands.com [brieflands.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. media.clemson.edu [media.clemson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
